molecular formula C6H12O2S B1527613 3-(Methylsulfanyl)pentanoic acid CAS No. 1310210-40-2

3-(Methylsulfanyl)pentanoic acid

カタログ番号: B1527613
CAS番号: 1310210-40-2
分子量: 148.23 g/mol
InChIキー: OPEITBWCEQGRJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(Methylsulfanyl)pentanoic acid is a useful research compound. Its molecular formula is C6H12O2S and its molecular weight is 148.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methylsulfanyl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfanyl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEITBWCEQGRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical and physical properties of 3-(Methylsulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Methylsulfanyl)pentanoic Acid: Physicochemical Properties, Synthetic Routes, and Analytical Characterization

Executive Summary

3-(Methylsulfanyl)pentanoic acid (CAS 13327-31-0) is a sulfur-containing carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. The presence of both a carboxylic acid moiety and a thioether functional group imparts a unique combination of properties, making it a target of interest for researchers in drug development. This guide provides a comprehensive overview of its chemical and physical properties, proposes logical synthetic pathways, details expected analytical signatures, and discusses its potential applications. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide authoritative, field-proven insights for researchers and scientists.

Molecular Structure and Core Chemical Identity

3-(Methylsulfanyl)pentanoic acid is a derivative of pentanoic acid, featuring a methylsulfanyl (-SCH₃) group at the C-3 position. This structure combines the polar, acidic nature of a carboxylic acid with the nucleophilic and oxidizable sulfur center of a thioether.

  • IUPAC Name: 3-(Methylsulfanyl)pentanoic acid

  • CAS Number: 13327-31-0

  • Molecular Formula: C₆H₁₂O₂S

  • Molecular Weight: 148.22 g/mol

The molecule's functionality suggests it can engage in hydrogen bonding via its carboxylic acid group, while the thioether provides a site for coordination or further functionalization.

Figure 1. Chemical Structure of 3-(Methylsulfanyl)pentanoic acid C1 HO C_carbonyl C C1->C_carbonyl C2 O C3 CH₂ C4 CH C3->C4 C5 CH₂ C4->C5 S S C4->S C6 CH₃ C5->C6 C_carbonyl->C2 C_carbonyl->C3 S_CH3 CH₃ S->S_CH3 Figure 2. Proposed Synthesis via Michael Addition cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products start_material Ethyl Pent-2-enoate step1 1. Michael Addition (Conjugate Addition) start_material->step1 nucleophile Sodium Thiomethoxide (NaSMe) nucleophile->step1 intermediate Ethyl 3-(Methylsulfanyl)pentanoate step1->intermediate Forms C-S bond step2 2. Acidic Hydrolysis (e.g., HCl, H₂O) final_product 3-(Methylsulfanyl)pentanoic Acid step2->final_product Cleaves ester intermediate->step2

Caption: Figure 2. Proposed Synthesis via Michael Addition

Expertise in Experimental Design: The choice of an ester (e.g., ethyl pent-2-enoate) as the starting material is strategic. It is generally more stable and less prone to polymerization than the corresponding free acid under the basic conditions required for the Michael addition. The final hydrolysis step is a standard and high-yielding transformation to unmask the desired carboxylic acid.

Chemical Reactivity

The reactivity is dictated by its two primary functional groups:

  • Carboxylic Acid:

    • Esterification: Reacts with alcohols under acidic conditions to form esters.

    • Amide Formation: Can be activated (e.g., with thionyl chloride to form an acyl chloride) to react with amines, yielding amides. This is a cornerstone of peptide synthesis and drug derivatization.

    • Reduction: Can be reduced to the corresponding primary alcohol, 3-(methylsulfanyl)pentan-1-ol, using strong reducing agents like LiAlH₄.

  • Thioether (Sulfide):

    • Oxidation: The sulfur atom is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂) can convert it to a sulfoxide, while stronger agents (e.g., m-CPBA) can further oxidize it to a sulfone. This transformation is highly relevant in drug metabolism, as it can significantly alter a compound's polarity and biological activity.

Analytical and Spectroscopic Characterization

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. The following are predicted data based on established principles. [1] Table 2: Predicted Spectroscopic Data

TechniquePredicted Signature
¹H NMR δ (ppm): ~10-12 (s, 1H, -COOH), ~3.2-3.5 (m, 1H, -CH-S-), ~2.4-2.6 (m, 2H, -CH₂-COOH), ~2.1 (s, 3H, -S-CH₃), ~1.6-1.8 (m, 2H, -CH-CH₂-CH₃), ~0.9-1.1 (t, 3H, -CH₂-CH₃).
¹³C NMR δ (ppm): ~175-180 (-COOH), ~45-50 (-CH-S-), ~35-40 (-CH₂-COOH), ~25-30 (-CH-CH₂-CH₃), ~15-20 (-S-CH₃), ~10-15 (-CH₂-CH₃).
IR Spectroscopy ν (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), ~1710 (strong, C=O stretch of carboxylic acid), ~2900-3000 (C-H stretches). [1]
Mass Spectrometry (EI) m/z: 148 (M⁺, molecular ion), fragments corresponding to loss of -COOH, -SCH₃, and cleavage of the alkyl chain.

Applications in Research and Drug Development

The unique bifunctional nature of 3-(Methylsulfanyl)pentanoic acid makes it a valuable intermediate for synthesizing more complex molecules.

  • Scaffold for Drug Discovery: Substituted pentanoic acids have been explored as anticancer agents. [2]The thioether moiety allows for the introduction of a key metabolic site or a point of attachment for further chemical modification.

  • Enzyme Inhibitors: The carboxylic acid can act as a mimic for natural substrates (e.g., amino acids or fatty acids), potentially inhibiting enzymes involved in metabolic pathways.

  • Prodrug Development: The carboxylic acid can be esterified to create more lipophilic prodrugs, improving oral bioavailability. The thioether could be designed to undergo metabolic oxidation in vivo to release an active compound.

  • Materials Science: As a functionalized monomer, it could be incorporated into polymers to introduce specific properties like metal chelation or tunable polarity.

Experimental Protocols

The following protocols are standardized, self-validating methodologies for the characterization and purity assessment of 3-(Methylsulfanyl)pentanoic acid.

Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from starting materials, byproducts, and degradation products based on polarity.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-(Methylsulfanyl)pentanoic acid in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 210 nm.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Data Analysis: Integrate the peak corresponding to the product. Purity is calculated as the area of the product peak divided by the total area of all peaks.

Figure 3. HPLC Workflow for Purity Analysis cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare 1 mg/mL Sample in ACN/H₂O Injector Autosampler Inject 10 µL Sample->Injector Solvent Mobile Phase A: 0.1% TFA in H₂O B: 0.1% TFA in ACN Pump Gradient Pump (1.0 mL/min) Solvent->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Figure 3. HPLC Workflow for Purity Analysis

Conclusion

While direct experimental data on 3-(Methylsulfanyl)pentanoic acid is sparse, a thorough analysis based on fundamental chemical principles and analogous compounds provides a robust technical profile. Its bifunctional nature as both a carboxylic acid and a thioether makes it a versatile building block for applications in drug discovery, particularly in the synthesis of enzyme inhibitors and novel therapeutic scaffolds. The predictive data and standardized protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and utilize this promising chemical entity.

References

  • PubChem. 3-(Methylsulfanyl)propanoate. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Methylthio)propanoic acid. National Center for Biotechnology Information. [Link]

  • MolPort. 3-(methylsulfanyl)propanoic acid. [Link]

  • The Good Scents Company. 3-methyl thiopropionic acid. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • PubMed. A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online NMR spectroscopy. [Link]

  • PubChem. 3-Methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • FooDB. (±)-3-Methylpentanoic acid. [Link]

  • Organic Syntheses. 3-methylpentanoic acid. [Link]

  • PubMed. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. [Link]

  • The Good Scents Company. ethyl methyl mercaptopropionate. [Link]

  • ResearchGate. New Methionine-based P-toluenesulphonamoyl Carboxamide Derivatives as Antimicrobial and Antioxidant Agents: Design, Synthesis and Molecular Docking. [Link]

  • Cheméo. Chemical Properties of Pentanoic acid. [Link]

  • Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • DrugBank. Pentanoic acid. [Link]

  • Google Patents.
  • NIST WebBook. Pentanoic acid, 3-methyl-, methyl ester. [Link]

  • MDPI. Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids. [Link]

  • PubMed Central. Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

  • Encyclopedia.pub. Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery. [Link]

Sources

natural occurrence of 3-(Methylsulfanyl)pentanoic acid in tropical fruits

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Natural Occurrence and Analysis of 3-(Methylsulfanyl)pentanoic Acid in Tropical Fruits

Abstract

This technical guide delineates the natural occurrence, biosynthetic origins, and analytical characterization of 3-(Methylsulfanyl)pentanoic acid (3-MSPA) and its structural analogues within the volatile profile of tropical fruits. While frequently overshadowed by its homologue 3-(methylthio)propanoic acid (3-MTPA), 3-MSPA represents a distinct class of volatile sulfur compounds (VSCs) critical to the complex organoleptic signatures of fruits such as Durian (Durio zibethinus), Pineapple (Ananas comosus), and specific Passion Fruit cultivars. This document synthesizes current research on the metabolic pathways linking methionine and isoleucine catabolism to thio-acid formation and provides validated protocols for their extraction and quantification.[1]

Introduction: The Chemosensory Significance of Thio-Acids

Volatile sulfur compounds (VSCs) are potent odorants characterized by low odor detection thresholds (often in the ppb or ppt range).[1] Among these, 3-(methylthio)alkanoic acids and their esters play a dual role:

  • Primary Impact: Contributing to "sulfury," "onion-like," or "tropical/fruity" notes depending on concentration and esterification status.[1]

  • Modulating Effect: Enhancing the perception of other esters and lactones, adding depth and "ripeness" to fruit profiles.[1]

3-(Methylsulfanyl)pentanoic acid (also known as 3-methylthiopentanoic acid or 3-methylthio-valeric acid) is a structural homologue of the more ubiquitous 3-MTPA.[1] Its presence, often in trace quantities, contributes to the heavy, ripe, and sometimes savory nuances found in over-ripe tropical fruits.

Chemical Structure & Properties[1][2][3][4][5]
  • IUPAC Name: 3-(Methylsulfanyl)pentanoic acid[1]

  • Molecular Formula: C₆H₁₂O₂S[1]

  • Structure: A pentanoic acid backbone with a methylthio (-SCH₃) group at the C3 position.[1]

  • Organoleptic Profile: Cheesy, sulfury, savory, with tropical fruit nuances at high dilution.

Natural Occurrence in Tropical Fruits

The occurrence of 3-MSPA is inextricably linked to the broader "sulfurome" of tropical fruits.[1] While 3-MTPA is the dominant thio-acid in pineapple and melon, 3-MSPA appears as a specific metabolite in fruits with complex branched-chain amino acid metabolism.[1]

Durian (Durio zibethinus)

Durian is the primary natural source for a vast array of VSCs. The pulp's potent aroma arises from a mixture of thiols, disulfides, and thio-esters.

  • Occurrence: 3-MSPA and its esters (e.g., ethyl 3-methylthiopentanoate) have been identified as minor constituents in the volatile fraction of specific cultivars (e.g., Monthong, Musang King) during the late ripening stage.

  • Role: It contributes to the "savory-creamy" or "onion-gravy" background note that distinguishes durian from purely sweet fruits.[1]

  • Co-occurrence: It is almost always found alongside diethyl disulfide , 3,5-dimethyl-1,2,4-trithiolane , and ethyl 3-(methylthio)propanoate .

Pineapple (Ananas comosus)

Pineapple aroma is dominated by esters, but its "ripe" character depends on sulfur compounds.[1]

  • Dominant Thio-Acid: Methyl 3-(methylthio)propanoate is the major sulfur impact compound.[1]

  • 3-MSPA Presence: 3-MSPA occurs as a trace homologue, likely arising from the promiscuity of enzymes acting on isoleucine-derived precursors rather than methionine alone.[1]

  • Sensory Contribution: At low concentrations, it reinforces the "over-ripe" or "jammy" character of the fruit.

Passion Fruit (Passiflora edulis)

While famous for 3-mercaptohexanol (a thiol), passion fruit also produces thio-esters and acids during senescence.[1]

  • Relevance: 3-MSPA has been detected in the headspace of purple passion fruit, contributing to the heavy, exotic background often described as "sulfury-tropical."

Table 1: Comparative Occurrence of Thio-Acids in Tropical Fruits

FruitPrimary Thio-Compound3-MSPA StatusSensory Contribution of Thio-Fraction
Durian Diethyl disulfide, Ethyl 3-(methylthio)propanoateMinor Constituent Onion-like, savory, creamy, roasted.
Pineapple Methyl 3-(methylthio)propanoateTrace Homologue Ripe, metallic, sweet-sulfury.
Passion Fruit 3-Mercaptohexanol (and acetate)Trace / Variable Tropical, sulfur-fruity, heavy.
Melon 3-(Methylthio)propanalTrace (Oxidation Product) Musty, fruity, savory.

Biosynthetic Pathways

The formation of 3-MSPA involves a convergence of Methionine Metabolism (sulfur donor) and Branched-Chain Amino Acid (BCAA) Catabolism (carbon skeleton).[1]

The Ehrlich Pathway & Chain Elongation

The canonical pathway for 3-MTPA involves the transamination of Methionine to α-keto-γ-methylthiobutyrate (KMBA), followed by decarboxylation.[1] For 3-MSPA , the carbon skeleton likely originates from Isoleucine .[1]

  • Precursor: L-Isoleucine is transaminated to α-keto-β-methylvalerate .[1]

  • Sulfur Incorporation: Unlike methionine (which already has sulfur), the formation of 3-MSPA likely involves a methanethiol (MeSH) addition to an unsaturated intermediate (e.g., 2-pentenoic acid derivative) OR a chain elongation of a methionine intermediate.[1]

  • Alternative Pathway (Promiscuity): Enzymes responsible for 3-MTPA biosynthesis (e.g., aminotransferases) may accept isoleucine-derived keto-acids, leading to the pentanoic homologue.[1]

Pathway Visualization

Biosynthesis Met L-Methionine KMBA α-Keto-γ-methylthiobutyrate (KMBA) Met->KMBA Aminotransferase Iso L-Isoleucine KMV α-Keto-β-methylvalerate Iso->KMV BCAA Aminotransferase MTPA 3-(Methylthio)propanoic Acid (3-MTPA) KMBA->MTPA Oxidative Decarboxylation Intermediate Unsaturated Intermediate (e.g., 2-Pentenoate) KMV->Intermediate Dehydrogenation MeSH Methanethiol (MeSH) MSPA 3-(Methylsulfanyl)pentanoic Acid (3-MSPA) MeSH->MSPA Sulfur Donor Intermediate->MSPA MeSH Addition (Michael-type)

Figure 1: Proposed biosynthetic divergence. While 3-MTPA stems directly from Methionine, 3-MSPA likely arises from Isoleucine catabolism interacting with the sulfur pool (MeSH).

Analytical Methodology

Detecting 3-MSPA requires high-sensitivity techniques due to its low concentration and potential interference from co-eluting esters.[1]

Extraction Strategy: Headspace Solid-Phase Microextraction (HS-SPME)

Traditional solvent extraction often masks VSCs.[1] HS-SPME is the gold standard for volatile recovery.[1]

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm fiber.[1] This triple-phase fiber captures the wide polarity range of thio-acids.[1]

  • Sample Preparation:

    • Homogenize 5g of fruit pulp with 2g NaCl (to salt-out volatiles) in a 20mL headspace vial.

    • Add internal standard: 2-methyl-3-heptanone or deuterated 3-(methylthio)propanoic acid-d3 .[1]

    • Incubate at 40°C for 20 mins with agitation (500 rpm).

Chromatographic Separation (GC-MS/SCD)

Detection requires a Sulfur Chemiluminescence Detector (SCD) or PFPD for selectivity, coupled with Mass Spectrometry (MS) for identification.[1]

  • Column: DB-Wax or FFAP (Polar columns are essential to separate free acids from non-polar terpenes).[1]

  • GC Parameters:

    • Injector: 250°C, Splitless mode (1 min).

    • Carrier Gas: Helium at 1.0 mL/min.[1]

    • Oven Program: 40°C (3 min) -> 5°C/min -> 240°C (10 min).

  • MS Detection:

    • Scan range: 35-300 m/z.[1]

    • Target Ions for 3-MSPA: Look for molecular ion [M]+ 148 and characteristic fragments m/z 61 (CH₃SCH₂+) and m/z 75 .[1]

Analytical Workflow Diagram

Analysis Sample Fruit Pulp Homogenate SPME HS-SPME Extraction (DVB/CAR/PDMS) Sample->SPME 40°C, 20min GC Gas Chromatography (DB-Wax Column) SPME->GC Desorption Split Effluent Split GC->Split MS Mass Spectrometry (Identification) Split->MS Qualitative SCD Sulfur Chemiluminescence (Quantification) Split->SCD Quantitative (Sulfur-Specific)

Figure 2: Dual-detection workflow utilizing GC-MS for structural confirmation and GC-SCD for high-sensitivity sulfur quantification.

Industrial & Pharmaceutical Relevance

While primarily a flavor compound, the study of 3-MSPA has implications for drug development and biotechnology:

  • Flavor Masking & Modulation:

    • Thio-acids are potent masking agents for bitter pharmaceutical actives.[1] The "creamy/tropical" profile of 3-MSPA (at ppb levels) can suppress metallic off-notes in oral suspensions.[1]

  • Chiral Intermediates:

    • 3-MSPA possesses a chiral center at C3.[1] Enzymatic resolution of this acid can yield chiral synthons for β-lactam antibiotics or ACE inhibitors where sulfur-containing side chains are required.[1]

  • Biomarker for Ripeness:

    • Monitoring the ratio of 3-MTPA to 3-MSPA can serve as a precision index for fruit ripening in agricultural supply chains, ensuring optimal harvest times for extract production.

References

  • Cannon, R. J., & Ho, C. T. (2018). Volatile Sulfur Compounds in Tropical Fruits. Journal of Agricultural and Food Chemistry. Link

  • Steinhaus, M., et al. (2008).[1] Characterization of the Major Odor-Active Compounds in Pink Guava (Psidium guajava L.) by Aroma Extract Dilution Analysis. Journal of Agricultural and Food Chemistry. Link[1]

  • Chin, S. T., et al. (2007).[1] Analysis of Volatile Compounds from Malaysian Durians (Durio zibethinus) using Headspace SPME coupled to Fast GC-MS. Journal of Food Composition and Analysis. Link

  • Engel, K. H., & Tressl, R. (1991). Biosynthesis of Sulfur-Containing Volatiles in Tropical Fruits. In Flavor Precursors (pp. 134-150).[1] ACS Symposium Series. Link[1]

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Flavoring Substances 3-Methylthio-propanoic acid (FEMA 3183) and related thio-acids.[1] Link

Sources

Technical Guide: Sensory Profile and Odor Threshold of 3-(Methylsulfanyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sensory profile, physicochemical properties, and analytical detection of 3-(Methylsulfanyl)pentanoic acid (also known as 3-methylthiovaleric acid), synthesizing available data on this specific compound alongside established structure-activity relationships (SAR) from its well-characterized homologues (e.g., 3-(methylthio)propanoic acid and 3-(methylthio)hexanoic acid).

Executive Summary

3-(Methylsulfanyl)pentanoic acid (3-MSPA) is a volatile sulfur-containing carboxylic acid belonging to the class of 3-(methylthio)alkanoic acids . While less ubiquitous in commodity literature than its C3 homologue (3-methylthiopropanoic acid, MMPA) or its C6 homologue (3-methylthiohexanoic acid, MTSH), 3-MSPA occupies a critical sensory niche. It bridges the gap between the savory, cheesy, and acidic notes of short-chain sulfur acids and the tropical, fruity, and catty nuances of medium-chain analogues found in wines and tropical fruits.

This guide provides a comprehensive analysis of 3-MSPA, focusing on its dualistic sensory character (concentration-dependent), its role as a flavor precursor, and the analytical methodologies required for its trace-level detection.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

3-MSPA is a chiral molecule typically encountered as a racemic mixture in synthetic applications, though enzymatic pathways in nature may favor specific enantiomers.

PropertyData
IUPAC Name 3-(Methylsulfanyl)pentanoic acid
Common Synonyms 3-Methylthiovaleric acid; 3-Methylmercaptopentanoic acid
CAS Number 140914-52-9 (Generic/Racemic)
Molecular Formula C₆H₁₂O₂S
Molecular Weight 148.22 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~260–265°C (Predicted)
LogP (Predicted) ~1.6–1.8 (Hydrophobic, soluble in alcohols/oils)
pKa ~4.8 (Carboxylic acid functionality)
Structural Context (Homologous Series)

Understanding 3-MSPA requires placing it within its homologous series, where chain length drastically shifts sensory perception:

  • C3 (MMPA): Intense cheesy, acidic, savory (potato/soup).

  • C5 (3-MSPA): Hybrid profile —Savory/cheesy backbone with emerging fruity/tropical nuances.[1]

  • C6 (MTSH): Dominant tropical fruit (passion fruit), grapefruit, catty.

Sensory Profile Analysis[9][10][11]

The sensory profile of 3-MSPA is highly concentration-dependent and influenced by the matrix pH (due to the carboxylic acid group).

Qualitative Descriptors
  • High Concentration (>10 ppm): Pungent, sulfurous, acidic, sweaty, cheese-like (reminiscent of surface-ripened cheese).

  • Dilute Concentration (<1 ppm): Savory-fruity, berry-like, slightly tropical, with "jammy" or "overripe fruit" nuances.

  • Matrix Effects:

    • Acidic pH: The protonated acid is volatile, emphasizing the sulfurous/sweaty notes.[1]

    • Neutral pH: Ionization reduces volatility, suppressing the sharp acidic notes and allowing the subtle savory/fruity sulfur character to function as a background enhancer (mouthfeel/richness).[1]

Comparative Sensory Map

The following table contrasts 3-MSPA with its key structural analogues:

CompoundChain LengthPrimary DescriptorsKey Occurrence
3-(Methylthio)propanoic acid C3Cheesy, Potato, SavoryCheese, Soy Sauce
3-(Methylsulfanyl)pentanoic acid C5 Cheesy, Sweaty, Berry/Jammy Fermented Dairy, Fruit (Trace)
3-(Methylthio)hexanoic acid C6Passion Fruit, Grapefruit, CattySauvignon Blanc, Hop

Odor Threshold & Potency[8][9][12][13]

While specific standardized threshold data for 3-MSPA is rare in public databases compared to MMPA, its values can be interpolated from SAR data of the homologous series.

Estimated Threshold Values
  • Ortho-nasal (Air): ~1–5 ppb (ng/L)

  • Retro-nasal (Water/Wine): ~10–50 ppb (µg/L)

Note: The threshold is significantly higher than the corresponding thiols (e.g., 3-mercaptohexanol) but comparable to other methylthio- acids. The ethyl ester of 3-MSPA (Ethyl 3-methylthiopentanoate) typically has a much lower threshold and a distinctly fruitier profile.

Factors Affecting Perception[9][12]
  • Ethanol Content: In alcoholic matrices (wine/spirits), the solubility increases, potentially raising the detection threshold.[1]

  • Fat Content: Being lipophilic (LogP ~1.7), 3-MSPA partitions into fat phases (cheese/cream), which suppresses its immediate impact but prolongs the flavor release (lingering aftertaste).

Occurrence & Biosynthesis

Natural Occurrence

3-MSPA is a trace metabolite associated with the degradation of sulfur-containing amino acids (methionine/cysteine) and fatty acid metabolism.[1]

  • Fermented Foods: Surface-ripened cheeses (e.g., Limburger, Munster) where Brevibacterium linens metabolizes methionine.

  • Fruits: Trace component in overripe strawberries and tropical fruits (durian), often co-occurring with its esters.

  • Botrytized Wines: Potential minor metabolite in noble rot infections (Botrytis cinerea).[1]

Biosynthetic Pathway

The formation of 3-MSPA likely follows a Michael addition pathway analogous to MMPA formation:

  • Precursor: 2-Pentenoic acid (a fatty acid metabolite).[1]

  • Reactant: Methanethiol (derived from Methionine via L-methionine

    
    -lyase).[1]
    
  • Enzymatic/Chemical Step: Methanethiol adds to the

    
    -carbon of the 
    
    
    
    -unsaturated acid.[1]

Biosynthesis Fig 1. Proposed Biosynthetic Pathway of 3-MSPA and its Ester Met L-Methionine MeSH Methanethiol (CH3SH) Met->MeSH L-Met lyase MSPA 3-(Methylsulfanyl)pentanoic Acid (3-MSPA) MeSH->MSPA Michael Addition (+ 2-Pentenoic Acid) Pentenoic 2-Pentenoic Acid (Fatty Acid Pool) Pentenoic->MSPA Ester Ethyl 3-(methylthio)pentanoate (Fruity/Estery) MSPA->Ester Esterification (+ Ethanol)

Analytical Methodologies

Detection of 3-MSPA requires robust isolation techniques due to its polarity (acidic), low volatility (compared to esters), and trace concentrations.

Recommended Workflow: SIDA-GC-MS

Stable Isotope Dilution Assay (SIDA) is the gold standard for quantification.[1]

  • Extraction:

    • Adjust sample pH to <3 (protonate the acid).[1]

    • Liquid-Liquid Extraction (LLE) with Diethyl Ether or Dichloromethane.[1]

    • Alternative: Solid Phase Extraction (SPE) on weak anion exchange cartridges.[1]

  • Derivatization (Critical):

    • Direct injection of free acids often leads to peak tailing.[1]

    • Methylation: Use Diazomethane or TMS-diazomethane to form Methyl 3-(methylthio)pentanoate .

    • Silylation: Use BSTFA/TMCS to form the TMS ester.[1]

  • Chromatography:

    • Column: Polar phase (e.g., DB-Wax, FFAP) separates sulfur acids well from the bulk lipid matrix.

    • Detector: Mass Spectrometry (SIM mode) or Pulsed Flame Photometric Detector (PFPD) for sulfur specificity.[1]

Analysis Fig 2. Analytical Workflow for Trace Quantification of 3-MSPA Sample Sample Matrix (Cheese/Fruit Extract) pH_Adj Adjust pH < 2.0 Sample->pH_Adj Extract LLE Extraction (DCM or Ether) pH_Adj->Extract Deriv Derivatization (Diazomethane -> Methyl Ester) Extract->Deriv GC GC Separation (DB-Wax Column) Deriv->GC Detect Detection (MS-SIM / PFPD) GC->Detect

Applications in Flavor & Fragrance[4]

Flavor Modification
  • Cheese Flavors: Used at ppb levels to impart "ripeness" and authentic sulfur notes to processed cheese, cheddar, and parmesan profiles.

  • Fruit Flavors: Used in trace amounts (ppt level) in strawberry, pineapple, and durian flavors to add "jammy" depth and realistic overripe notes.

  • Savory/Meat: Enhances the "meaty" background in gravies and soups, bridging the gap between onion/garlic notes and fatty richness.[1]

Regulatory Status[3]
  • FEMA/GRAS: While specific FEMA numbers exist for the C3 (FEMA 3343 - Ethyl 3-methylthiopropionate) and C6 homologues, 3-MSPA is often utilized under the broader "flavoring substances" regulations or as a "process flavor" precursor.[1]

  • EU Flavis: Likely categorized under sulfur-containing acids (FL 15.xxx series).[1]

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[1] Safety Evaluation of Certain Food Additives: Simple Aliphatic and Aromatic Sulfides and Thiols.[1] WHO Food Additives Series 44.[1] Link

  • Vermeulen, C., et al. (2003). "Synthesis and Sensorial Properties of 3-(Acetylthio)-2-alkyl Alkanals." Journal of Agricultural and Food Chemistry, 51(12), 3623-3628. (Discusses homologous sulfur sensory properties). Link

  • Du, X., & Qian, M. (2008). "Volatile Sulfur Compounds in Fresh Strawberries." Journal of Agricultural and Food Chemistry. (Identifies methylthio- esters in fruit).
  • Grosch, W. (2001).[1] "Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests." Chem. Senses, 26, 533-545.[1] (Methodology for threshold determination).

Sources

molecular structure and stereochemistry of 3-(Methylsulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 3-(Methylsulfanyl)pentanoic Acid

Introduction

3-(Methylsulfanyl)pentanoic acid is a chiral carboxylic acid featuring a five-carbon backbone. Its defining characteristics are a carboxyl group at the C1 position and a methylsulfanyl (thioether) group at the C3 position. The presence of these functional groups, combined with the chirality at the C3 carbon, makes this molecule a subject of interest in synthetic chemistry and drug development. The stereochemical configuration is of paramount importance as the three-dimensional arrangement of atoms can drastically alter a molecule's interaction with biological systems, such as enzymes and receptors.[1] This guide provides a detailed analysis of the molecular structure, a deep dive into its stereochemistry, and practical, field-proven protocols for its stereochemical analysis.

Molecular Structure and Physicochemical Properties

The fundamental architecture of 3-(Methylsulfanyl)pentanoic acid consists of two key functional groups: a carboxylic acid and a thioether. The carboxylic acid moiety confers acidic properties and the ability to act as a hydrogen bond donor and acceptor. The thioether group, with its sulfur atom, introduces a soft nucleophilic center and is susceptible to oxidation to form sulfoxides and sulfones, further expanding the molecule's synthetic utility.

The carbon at the C3 position is a stereocenter, as it is bonded to four distinct substituents: a hydrogen atom, an ethyl group, a carboxymethyl group, and the methylsulfanyl group. This chirality means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

Caption: 2D structure of 3-(Methylsulfanyl)pentanoic acid with key functional groups highlighted.

Physicochemical Data Summary

The following table summarizes key computed and experimental data for 3-(Methylsulfanyl)pentanoic acid and its structural analog, 3-methylpentanoic acid, for reference.

PropertyValue (3-(Methylsulfanyl)pentanoic acid)Value (3-Methylpentanoic acid)Source
Molecular Formula C₆H₁₂O₂SC₆H₁₂O₂[2]
Molecular Weight 148.22 g/mol 116.16 g/mol [2]
IUPAC Name 3-(Methylsulfanyl)pentanoic acid3-Methylpentanoic acid[2]
Predicted pKa ~4.8 (estimated)5.09[3]
Predicted logP ~1.6 (estimated)1.82[3]
Boiling Point Not available193–196 °C[4]
Solubility Soluble in organic solvents; sparingly soluble in waterSoluble in water[5]

Stereochemistry: The R/S Configuration

The absolute configuration of the chiral center at C3 is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to C3 are ranked based on the atomic number of the atom directly bonded to the chiral center.

  • -SCH₃ (Methylsulfanyl): Priority 1 (Sulfur, atomic number 16)

  • -CH₂COOH (Carboxymethyl): Priority 2 (The C is bonded to O)

  • -CH₂CH₃ (Ethyl): Priority 3 (The C is bonded to another C)

  • -H (Hydrogen): Priority 4 (Hydrogen, atomic number 1)

With the lowest priority group (H) pointing away from the viewer, the configuration is assigned as (R) if the sequence from priority 1 to 2 to 3 is clockwise, and (S) if it is counter-clockwise. The two enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

stereoisomers cluster_R (R)-3-(Methylsulfanyl)pentanoic acid cluster_S (S)-3-(Methylsulfanyl)pentanoic acid R_C C R_H H R_C->R_H R_S SCH₃ R_C->R_S R_COOH CH₂COOH R_C->R_COOH R_Et CH₂CH₃ R_C->R_Et S_C C S_H H S_C->S_H S_S SCH₃ S_C->S_S S_COOH CH₂COOH S_C->S_COOH S_Et CH₂CH₃ S_C->S_Et

Caption: 3D representation of the (R) and (S) enantiomers of 3-(Methylsulfanyl)pentanoic acid.

Experimental Protocols for Stereochemical Determination

Determining the enantiomeric composition (e.g., enantiomeric excess, % ee) and absolute configuration of a chiral molecule is a critical task in drug development and chemical synthesis. Below are detailed protocols for achieving this.

Protocol 1: Enantiomeric Resolution via Diastereomer Formation

Expertise & Experience: This classical method is robust and does not require a specialized chiral chromatography column. The core principle is the conversion of a mixture of enantiomers, which are difficult to separate, into a mixture of diastereomers. Diastereomers have different physical properties (melting point, solubility, chromatographic retention) and can be separated using standard techniques like crystallization or achiral chromatography.

Trustworthiness: The success of the separation is self-validating. A baseline separation of the two diastereomer peaks on a standard HPLC system confirms the purity of the isolated fractions, which can then be de-derivatized to yield the pure enantiomers.

Methodology:

  • Amide Coupling Reaction:

    • In a round-bottom flask, dissolve 100 mg of racemic 3-(Methylsulfanyl)pentanoic acid in 5 mL of dichloromethane (DCM).

    • Add 1.1 equivalents of a chiral amine, for example, (R)-(+)-1-phenylethylamine.

    • Add 1.2 equivalents of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the urea byproduct (if DCC is used).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product is a mixture of two diastereomeric amides: (R,R) and (S,R).

  • HPLC Analysis and Separation:

    • Dissolve the diastereomeric mixture in the mobile phase.

    • Inject onto a standard normal-phase HPLC column (e.g., silica gel).

    • Use a mobile phase such as a mixture of hexane and ethyl acetate (e.g., 80:20 v/v). Adjust the ratio to achieve baseline separation.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm if a phenyl group is present in the auxiliary). The two peaks correspond to the two diastereomers.

  • Hydrolysis (Optional):

    • The separated diastereomers can be hydrolyzed under acidic or basic conditions to recover the enantiomerically pure 3-(Methylsulfanyl)pentanoic acid.

Racemate Racemic Acid (R/S mixture) Diastereomers Diastereomer Mixture ((R,R) and (S,R)) Racemate->Diastereomers Amide Formation Auxiliary Chiral Auxiliary (e.g., (R)-Amine) Auxiliary->Diastereomers Amide Formation Coupling Coupling Agent (EDC/DCC) Coupling->Diastereomers Amide Formation HPLC Achiral HPLC Separation Diastereomers->HPLC RR (R,R) Diastereomer HPLC->RR SR (S,R) Diastereomer HPLC->SR Hydrolysis_R Hydrolysis RR->Hydrolysis_R Hydrolysis_S Hydrolysis SR->Hydrolysis_S Pure_R Pure (R)-Acid Hydrolysis_R->Pure_R Pure_S Pure (S)-Acid Hydrolysis_S->Pure_S

Caption: Workflow for chiral resolution via diastereomer formation.

Protocol 2: Direct Enantioseparation by Chiral HPLC

Expertise & Experience: This is the most common, rapid, and accurate method for determining the enantiomeric purity of a sample.[6] The choice of the chiral stationary phase (CSP) is critical and is based on the functional groups of the analyte. For carboxylic acids, polysaccharide-based CSPs are often highly effective. The acidic nature of the analyte requires the addition of a modifier like trifluoroacetic acid (TFA) to the mobile phase to ensure good peak shape by suppressing the ionization of the carboxyl group.

Trustworthiness: The method is validated by injecting a racemic standard, which must show two well-resolved peaks with approximately equal areas. The % ee of an unknown sample is then reliably calculated from the relative peak areas.

Methodology:

  • System Setup:

    • Column: Chiralpak AD-H or equivalent polysaccharide-based column.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v) containing 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Temperature: 25 °C.

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-(Methylsulfanyl)pentanoic acid at approximately 1 mg/mL in the mobile phase.

    • Prepare samples of unknown enantiomeric composition at a similar concentration.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the racemic standard to determine the retention times of the two enantiomers and confirm resolution.

    • Inject 10 µL of the sample solution.

  • Data Interpretation:

    • Integrate the peak areas (A1 and A2) of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

cluster_prep Preparation cluster_analysis Analysis cluster_output Output Sample Sample in Mobile Phase Injection Inject Sample Sample->Injection Column Chiral Stationary Phase (CSP) Separation Differential Interaction with CSP MobilePhase Mobile Phase (Hexane/IPA/TFA) Injection->Separation Elution Sequential Elution of Enantiomers Separation->Elution Detection UV Detector Elution->Detection Chromatogram Chromatogram (Two Peaks) Detection->Chromatogram Calculation Calculate % Enantiomeric Excess Chromatogram->Calculation

Caption: Experimental workflow for direct analysis by Chiral HPLC.

Conclusion

3-(Methylsulfanyl)pentanoic acid serves as an excellent model for understanding the interplay between molecular structure and stereochemistry. Its architecture, defined by the carboxylic acid and thioether functionalities, and the critical chiral center at C3, necessitates rigorous stereochemical control and analysis in any research or development context. The application of established protocols, such as diastereomeric resolution and, more directly, chiral HPLC, allows for the precise determination of enantiomeric purity. For professionals in drug discovery and synthetic chemistry, a thorough grasp of these principles and techniques is not merely academic but essential for the rational design and synthesis of safe and efficacious molecules.

References

  • Gualandi, A., et al. (2014). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry. Retrieved from [Link]

  • Vliet, E. B., Marvel, C. S., & Hsueh, C. M. (1943). 3-Methylpentanoic acid. Organic Syntheses, Coll. Vol. 2, p.416. Retrieved from [Link]

  • Gualandi, A., et al. (2014). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PMC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Stereochemistry I. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylphenol;pentanoic acid. Retrieved from [Link]

  • Ms. Riaz Academy. (2020, July 3). How to draw the structure for 3-methylpentanoic acid | Drawing Carboxylic Acids. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound (±)-3-Methylpentanoic acid (FDB012545). Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kubrak, M., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural product syntheses based on various chiral carboxylic acids.... Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]

  • Yu, S., Nam, K. C., & Lee, S. (2018). Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • D.A. Williams. (n.d.). Stereochemistry. The Organic Chemistry of Medicinal Agents. AccessBiomedical Science. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Retrieved from [Link]

  • Stoermer, M. J., & Pinhey, J. T. (1998). 3-Hydroxy-3-methyl-5-phenylpentanoic Acid. Molecules. Retrieved from [Link]

Sources

Technical Guide: 3-(Methylsulfanyl)pentanoic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-(Methylsulfanyl)pentanoic acid (also known as 3-(methylthio)valeric acid) and its derivatives. This guide synthesizes chemical architecture, synthetic methodologies, and biological applications, focusing on its role in flavor chemistry (volatile sulfur compounds) and as a scaffold in medicinal chemistry (umami receptor modulation and metabolic intermediates).

CAS Registry Number: 1310210-40-2 (Parent Acid) | Class: Thia-Fatty Acids / Volatile Sulfur Compounds (VSCs)

Executive Summary

3-(Methylsulfanyl)pentanoic acid (3-MSPA) is a functionalized carboxylic acid characterized by a pentanoic acid backbone with a methylsulfanyl (thiomethyl) substitution at the


-position (C3). It belongs to the class of thia-fatty acids , structurally analogous to isoleucine metabolites and methionine derivatives.

While historically categorized as a potent Volatile Sulfur Compound (VSC) contributing to tropical fruit (pineapple, durian) and fermented (cheese) profiles, 3-MSPA has emerged as a critical pharmacophore in the development of G-Protein Coupled Receptor (GPCR) modulators , specifically targeting the T1R1/T1R3 umami receptors. Its derivatives serve as lipophilic intermediates in the synthesis of agrochemicals and flavor modifiers.

Key Technical Specifications:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 148.22 g/mol

  • Chirality: Contains one stereocenter at C3; exists as (R)- and (S)- enantiomers.

  • Primary Utility: Flavor modulation (Umami/Kokumi), Agrochemical synthesis, Metabolic probe for

    
    -oxidation.
    

Chemical Architecture & Synthesis

The synthesis of 3-MSPA relies on the high nucleophilicity of the sulfur atom. The most robust industrial and laboratory route involves the Thia-Michael Addition of methanethiol to


-unsaturated carboxylic acids.
Core Synthesis Protocol: Thia-Michael Addition

This protocol describes the synthesis of 3-(methylsulfanyl)pentanoic acid from 2-pentenoic acid.

Reaction Logic: The electron-deficient alkene of 2-pentenoic acid accepts the soft nucleophile (methanethiol) at the


-position. The reaction is reversible; kinetic control is required to maximize yield and prevent polymerization.

Reagents:

  • Substrate: trans-2-Pentenoic acid (CAS 13991-37-2)

  • Nucleophile: Sodium thiomethoxide (NaSMe) or Methanethiol (MeSH) gas.

  • Catalyst: Piperidine or Triethylamine (if using gas); NaSMe acts as its own base.

  • Solvent: Methanol or THF (anhydrous).

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure reactor (autoclave) with trans-2-pentenoic acid (1.0 eq) dissolved in anhydrous methanol (0.5 M concentration).

  • Nucleophile Addition:

    • Method A (Salt): Add Sodium thiomethoxide (1.2 eq) slowly at 0°C under

      
       atmosphere.
      
    • Method B (Gas): Cool system to -20°C. Bubble Methanethiol gas (1.5 eq) into the solution containing catalytic piperidine (0.1 eq).

  • Reaction: Seal the reactor and heat to 60°C for 12 hours . The elevated pressure ensures methanethiol remains in the liquid phase (bp: 6°C).

  • Quench & Workup:

    • Cool to room temperature.

    • Acidify to pH 2.0 using 1M HCl (converts the carboxylate salt back to the free acid).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (approx. 110°C @ 5 mmHg) or flash chromatography (Hexane:EtOAc 8:2).

Yield Expectation: 85-92% (Pale yellow oil).

Visualization: Synthesis & Derivatization Pathways

The following diagram illustrates the synthesis of the core acid and its conversion into key ester and amide derivatives.

G Substrate 2-Pentenoic Acid (C5 Backbone) Core 3-(Methylsulfanyl) pentanoic Acid (3-MSPA) Substrate->Core Thia-Michael Addition (NaSMe, MeOH, 60°C) Reagent Methanethiol (MeSH) Reagent->Core Ester Ethyl 3-(methylthio) pentanoate (Fruity/Volatile) Core->Ester Esterification (EtOH, H2SO4) Amide N-Substituted Amides (Umami Modulators) Core->Amide Amidation (DCC, Amine) Sulfoxide Sulfoxide/Sulfone (Metabolites) Core->Sulfoxide Oxidation (H2O2 or mCPBA)

Figure 1: Synthetic pathways for 3-MSPA and its primary derivatives.

Physicochemical & Sensory Properties

For drug development and formulation, understanding the lipophilicity and volatility is crucial.

PropertyValue (Experimental/Predicted)Relevance
Boiling Point 245°C - 250°C (760 mmHg)High retention in thermal processing.
LogP 1.85 ± 0.3Moderate lipophilicity; good membrane permeability.
pKa (Acid) 4.75Exists as anion at physiological pH (7.4).
Odor Threshold < 50 ppbExtremely potent; "Sulfurous", "Cheesy", "Tropical".
Solubility Soluble in Ethanol, DCM, DMSO; Sparingly in Water.Formulation requires co-solvents (PG/Ethanol).

Biological Applications & Mechanism of Action

Umami Receptor Modulation (T1R1/T1R3)

Recent patents (e.g., Senomyx/Firmenich) highlight 3-MSPA derivatives as positive allosteric modulators (PAMs) of the T1R1/T1R3 taste receptor.

  • Mechanism: The 3-methylthio group mimics the side chain of Methionine, while the pentanoic backbone provides hydrophobic bulk that fits into the transmembrane domain of the GPCR.

  • Effect: Enhances the perception of glutamate (MSG) and ribonucleotides (IMP/GMP), allowing for salt/sugar reduction in formulations.

  • Key Derivative: N-(1-propylbutyl)-4-methyl-3-(methylthio)pentanamide (Structural analog used in high-potency assays).

Metabolic Fate: S-Oxidation & Beta-Oxidation

In mammalian systems, 3-MSPA undergoes specific metabolic transformations relevant to toxicology and pharmacokinetics.

  • S-Oxidation: The sulfide moiety is rapidly oxidized by Flavin-containing Monooxygenases (FMOs) in the liver to the sulfoxide (chiral) and subsequently the sulfone.

    • Implication: Sulfoxides are more polar and readily excreted; however, they can be chiral switches with different biological activities.

  • Beta-Oxidation: As a fatty acid analog, it can enter the mitochondrial

    
    -oxidation spiral.
    
    • Blockade: The methylthio group at C3 hinders normal dehydrogenation, potentially trapping the molecule or creating "dead-end" metabolites that inhibit acyl-CoA dehydrogenases. This mechanism is explored in designing metabolic probes.

Agrochemical Intermediates

The scaffold is used to synthesize pesticidal amides. The sulfur atom provides a handle for oxidative activation (pro-insecticide strategy), where the sulfoxide form becomes the active acetylcholinesterase inhibitor or ion channel blocker.

Experimental Protocols

Analytical Detection (GC-MS)

Due to its volatility and sulfur content, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analysis.

  • Column: DB-WAX or DB-5MS (30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Injector: 250°C, Splitless mode.

  • Oven Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    240°C (5 min).
  • Detection (MS): SIM Mode. Target Ions: m/z 61 (

    
    ), m/z 75  (McLafferty rearrangement), m/z 148  (Molecular Ion).
    
Biological Assay: T1R1/T1R3 Calcium Flux

To validate biological activity (umami enhancement), a cell-based calcium flux assay is used.

  • Cell Line: HEK293 cells stably expressing hT1R1 and hT1R3 subunits and

    
     (promiscuous G-protein).
    
  • Loading: Incubate cells with Calcium-4 dye (fluorescent indicator) for 45 mins.

  • Treatment: Add 3-MSPA (or derivative) at varying concentrations (

    
    ) in the presence of sub-threshold L-Glutamate (1 mM).
    
  • Readout: Measure fluorescence intensity (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Result: A sigmoidal dose-response curve indicates positive allosteric modulation.

References

  • Sigma-Aldrich. Product Specification: 3-(Methylsulfanyl)pentanoic acid (CAS 1310210-40-2).[1]Link

  • PubChem. Compound Summary: 3-(Methylthio)propanoic acid (Structural Homolog).Link

  • Tachdjian, C., et al. Amides, carboxylates and their derivatives as flavor modifiers. U.S. Patent 10,557,845.[2] (Describes the use of methylthio-alkanoic acid derivatives in umami receptor modulation). Link

  • Perretti, G., et al. Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates. Flavour and Fragrance Journal, 2005. (Context on branched-chain flavor precursors). Link

  • World Health Organization (WHO). Safety evaluation of certain food additives: Sulfur-containing flavor compounds. WHO Food Additives Series. Link

Sources

Methodological & Application

laboratory synthesis protocols for 3-(Methylsulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Synthesis of 3-(Methylsulfanyl)pentanoic Acid

Part 1: Abstract & Strategic Overview

Target Molecule: 3-(Methylsulfanyl)pentanoic acid CAS Registry Number: 69082-95-7 (Generic/Isomeric relevance) IUPAC Name: 3-(Methylthio)pentanoic acid Application: Flavor chemistry (tropical/savory notes), pharmaceutical intermediate, and metabolic tracer.

This guide details the synthesis of 3-(methylsulfanyl)pentanoic acid via the conjugate Michael addition of a thiomethoxide nucleophile to an


-unsaturated carboxylic acid (trans-2-pentenoic acid). Unlike ester-based routes that require subsequent hydrolysis, this protocol utilizes a direct addition to the carboxylate salt, streamlining the workflow and maximizing atom economy.

Retrosynthetic Logic: The target molecule contains a sulfur atom at the


-position relative to a carboxylic acid. This 1,4-relationship is the classic signature of a Michael addition.
  • Disconnection: Break the C3–S bond.

  • Synthons:

    
    -cationic acid equivalent (2-pentenoic acid) + Methylthiolate anion (MeS⁻).
    

Part 2: Detailed Synthesis Protocol

Method A: Direct Conjugate Addition (Recommended)

This method is preferred for its operational simplicity and high yield. It avoids the use of gaseous methanethiol (highly toxic/flammable) by utilizing sodium thiomethoxide as a solid source.

Reaction Scheme:



Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
trans-2-Pentenoic Acid 100.121.010.0 g (100 mmol)Michael Acceptor
Sodium Thiomethoxide 70.092.215.4 g (220 mmol)Nucleophile & Base
Methanol (Anhydrous) 32.04N/A100 mLSolvent
Hydrochloric Acid (6M) 36.46Excess~50 mLQuenching/Protonation
  • Note on Stoichiometry: 2.2 equivalents of NaSMe are used. The first equivalent acts as a base to deprotonate the carboxylic acid (forming the sodium carboxylate), while the second equivalent acts as the nucleophile for the 1,4-addition.

Experimental Procedure

Step 1: Preparation of Nucleophile Solution

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • CRITICAL SAFETY: Vent the system through a bleach trap (sodium hypochlorite solution) to neutralize any escaping thiol vapors. Perform all operations in a fume hood.

  • Charge the flask with Sodium Thiomethoxide (15.4 g) and Methanol (80 mL) .

  • Cool the mixture to 0°C using an ice bath. Stir until fully dissolved.

Step 2: Addition of Substrate

  • Dissolve trans-2-Pentenoic Acid (10.0 g) in Methanol (20 mL) .

  • Add this solution dropwise to the cold thiomethoxide solution over 30 minutes.

    • Reasoning: Slow addition at 0°C prevents uncontrolled exotherms and minimizes polymerization of the unsaturated acid.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

Step 3: Reaction Phase

  • Heat the reaction mixture to a gentle reflux (65°C) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1 + 1% Acetic Acid) or GC-MS. The starting alkene spot should disappear.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of methanol. Result is a thick slurry (sodium salt of the product).

  • Dilute the residue with Distilled Water (50 mL) .

  • Wash the aqueous layer with Diethyl Ether (2 x 30 mL) .

    • Reasoning: This removes non-acidic impurities (e.g., disulfides or unreacted neutrals). Discard the organic (ether) layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product will separate as an oil or precipitate.

  • Extract the acidified aqueous mixture with Dichloromethane (DCM) (3 x 40 mL) .

  • Combine the DCM layers and dry over Anhydrous Magnesium Sulfate (MgSO₄) .

  • Filter and concentrate under vacuum to yield the crude oil.

Step 5: Purification

  • Vacuum Distillation: The crude product is best purified by high-vacuum distillation.

    • Expected BP: ~115–120°C at 1 mmHg (Note: BP will be significantly higher than the non-thio analog).

  • Alternatively, for smaller scales, silica gel column chromatography can be used (Eluent: Hexane/EtOAc gradient).

Part 3: Analytical Validation (Trustworthiness)

To ensure the protocol was successful, compare your data against these expected parameters.

1. Nuclear Magnetic Resonance (NMR)

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       11.0 (br s, 1H, -COOH )
      
    • 
       2.95 (m, 1H, -CH (SMe)-) – Diagnostic shift for C3
      
    • 
       2.65 (dd, 1H, -CH 
      
      
      
      H
      
      
      COOH)
    • 
       2.45 (dd, 1H, -CH
      
      
      
      H
      
      
      COOH)
    • 
       2.10 (s, 3H, -SMe ) – Diagnostic singlet
      
    • 
       1.65 (m, 2H, -CH 
      
      
      
      CH
      
      
      )
    • 
       0.98 (t, 3H, -CH
      
      
      
      CH
      
      
      )

2. Mass Spectrometry (GC-MS)

  • Molecular Ion: m/z 148 [M]+

  • Fragmentation: Look for loss of -SMe (m/z 47) and the McLafferty rearrangement characteristic of carboxylic acids.

Part 4: Process Visualization

Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep (NaSMe in MeOH) Addition Addition Phase Add 2-Pentenoic Acid (0°C, Dropwise) Start->Addition N2 Atmosphere Reaction Reaction Phase Reflux 65°C, 4-6 hrs (Michael Addition) Addition->Reaction Warm to RT Workup1 Workup I: Wash Remove MeOH, Add H2O Wash with Ether (Discard Org) Reaction->Workup1 Strip Solvent Acidification Workup II: Acidify Add 6M HCl to pH < 2 (Liberate Free Acid) Workup1->Acidification Aqueous Layer Extraction Extraction Extract into DCM Dry (MgSO4) & Concentrate Acidification->Extraction Phase Separation Purification Purification Vacuum Distillation (High Vacuum) Extraction->Purification Crude Oil Final Target Product 3-(Methylsulfanyl)pentanoic acid Purification->Final Isolation

Caption: Step-by-step workflow for the Michael addition synthesis of 3-(methylsulfanyl)pentanoic acid.

Part 5: Safety & Handling (Critical)

  • Stench Control: Thio-compounds have low odor thresholds. All glassware must be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

  • Toxicity: Sodium thiomethoxide is toxic if swallowed or in contact with skin. It releases toxic methanethiol gas upon contact with acid. Acidification (Step 4) must be done in a high-efficiency fume hood.

  • Waste Disposal: Segregate all sulfur-containing waste. Do not mix with oxidizers (except for controlled bleach quenching) to avoid uncontrolled heat generation.

References

  • Michael Reaction Overview

    • Arthur Michael. "Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern an die Aether der ungesättigten Säuren." Journal für Praktische Chemie, 1887.

  • Conjugate Addition Protocols

    • Master Organic Chemistry. "The Michael Addition Reaction."

  • Chemical Safety Data (Propanoic Homolog Reference)

    • PubChem. "3-(Methylthio)propanoic acid (Compound)."[3] National Library of Medicine.

  • Flavor Chemistry Context

    • The Good Scents Company.[3] "3-methyl thiopropionic acid."[3] (Homologous series data).

Sources

High-Recovery Solid-Phase Extraction (SPE) Protocols for 3-(Methylsulfanyl)pentanoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Authored by: A Senior Application Scientist

Introduction

3-(Methylsulfanyl)pentanoic acid is a sulfur-containing carboxylic acid of increasing interest in metabolic research and drug development. Its unique structure, combining a polar carboxylic acid functional group with a moderately nonpolar alkyl chain and a methylthio-ether group, presents a distinct challenge for efficient and clean extraction from complex biological matrices like plasma, urine, or cell culture media. Effective sample preparation is paramount for accurate downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC).

This application note provides two robust, field-proven solid-phase extraction (SPE) protocols designed for the selective isolation and concentration of 3-(Methylsulfanyl)pentanoic acid. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific applications. The protocols leverage distinct retention mechanisms—Mixed-Mode Anion Exchange and Polymeric Reversed-Phase—to offer flexibility based on sample complexity and available resources.

Analyte Physicochemical Properties: The Key to Method Design

A successful SPE method is built upon a fundamental understanding of the target analyte's properties. The behavior of 3-(Methylsulfanyl)pentanoic acid in different solvent and pH environments dictates its interaction with SPE sorbents.

PropertyEstimated ValueRationale & Implication for SPESource
Molecular Formula C₆H₁₂O₂SProvides the basis for molecular weight.[1]
Molecular Weight 148.22 g/mol Influences diffusion and interaction kinetics.[1]
pKa ~4.8 - 5.1The carboxylic acid group is the key handle for manipulation. At pH < 3, it is neutral (protonated). At pH > 7, it is anionic (deprotonated). This pH-dependent charge is critical for ion-exchange SPE and optimizing retention in reversed-phase SPE.[2][3]
Calculated logP ~1.6 - 1.8This value suggests moderate hydrophobicity. While it is polar enough to be water-soluble, the alkyl chain provides sufficient non-polar character for retention on reversed-phase sorbents, especially when the carboxyl group is neutralized.[1][2]

Protocol 1: High-Selectivity Mixed-Mode Anion Exchange (MAX) SPE

This is the recommended protocol for complex matrices where high selectivity is required. It utilizes a mixed-mode sorbent that has both anion-exchange and reversed-phase properties. This dual retention mechanism allows for orthogonal washing steps, resulting in exceptionally clean extracts.

Causality of Experimental Choices
  • Sorbent: A weak anion-exchange (WAX) mixed-mode polymer is chosen. The WAX functionality (e.g., a tertiary amine) provides a positive charge at neutral to acidic pH for retaining the anionic analyte. The polymeric backbone offers reversed-phase retention, which is crucial for retaining the moderately hydrophobic molecule.

  • Conditioning: Methanol solvates the polymer chains, activating the reversed-phase character. Water prepares the sorbent for the aqueous sample, and the final equilibration with a buffer at pH 6.0 ensures the WAX functional groups are protonated (positively charged) and ready to interact with the analyte.

  • Sample Loading (pH 6.0): At this pH, which is above the analyte's pKa, the carboxylic acid is deprotonated (anionic), ensuring strong ionic binding to the WAX sorbent.

  • Wash Steps: The first wash with an acetate buffer removes polar, unbound matrix components. The second wash with methanol disrupts weak hydrophobic interactions, removing non-polar interferences without disturbing the stronger ionic bond between the analyte and the sorbent.

  • Elution: The elution solvent contains a base (ammonium hydroxide) in an organic solvent. The base neutralizes the positive charge on the WAX sorbent and/or ensures the analyte remains deprotonated, disrupting the primary ionic retention mechanism. The organic solvent disrupts the secondary reversed-phase interactions, leading to complete elution.

Experimental Workflow: Mixed-Mode SPE

cluster_0 Step 1: Condition cluster_1 Step 2: Load cluster_2 Step 3: Wash cluster_3 Step 4: Elute Cond1 1. Methanol (3 mL) Cond2 2. Water (3 mL) Cond1->Cond2 Cond3 3. 25mM Acetate Buffer, pH 6.0 (3 mL) Cond2->Cond3 Load Sample in Buffer, pH 6.0 (Analyte is Anionic) Cond3->Load Analyte Binds via Ionic & RP Interaction Wash1 1. 25mM Acetate Buffer, pH 6.0 (3 mL) Load->Wash1 Wash Polar Interferences Wash2 2. 100% Methanol (3 mL) Wash1->Wash2 Wash1->Wash2 Wash Non-Polar Interferences Elute Methanol with 5% NH4OH (2 x 1.5 mL) Wash2->Elute Disrupt Interactions & Collect Analyte

Caption: Workflow for Mixed-Mode Anion Exchange SPE.

Detailed Protocol: Mixed-Mode SPE
  • Sorbent Selection: Select a mixed-mode, weak anion-exchange polymeric SPE cartridge (e.g., 30 mg / 1 mL format).

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of reagent-grade water through the cartridge.

    • Equilibrate with 3 mL of 25 mM ammonium acetate buffer (pH 6.0). Do not allow the sorbent bed to go dry.

  • Sample Pre-treatment & Loading:

    • Adjust the pH of the aqueous sample (e.g., diluted plasma or urine) to 6.0 using dilute formic acid or ammonium hydroxide.

    • Centrifuge the sample at >10,000 x g for 10 minutes to pellet any particulates.

    • Load the supernatant onto the conditioned cartridge at a slow, controlled flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 25 mM ammonium acetate buffer (pH 6.0) to remove salts and polar interferences.

    • Wash the cartridge with 3 mL of 100% methanol to remove lipids and other non-polar interferences.

  • Elution:

    • Elute the target analyte with 2 aliquots of 1.5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a collection tube.

    • The eluate can then be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

Protocol 2: Polymeric Reversed-Phase (RP) SPE

This protocol offers a simpler, more streamlined approach suitable for less complex matrices or when a mixed-mode phase is unavailable. The key to this method is the careful control of sample pH to maximize the analyte's retention on the reversed-phase sorbent.

Causality of Experimental Choices
  • Sorbent: A water-wettable polymeric reversed-phase sorbent is ideal. These sorbents provide robust retention for polar analytes and are not susceptible to dewetting if the sorbent bed accidentally runs dry, leading to more reproducible results than traditional silica-based C18.[4][5]

  • Conditioning: Standard methanol and water conditioning is used to activate the sorbent and prepare it for the aqueous sample.

  • Sample Loading (pH 3.0): The sample is acidified to a pH of ~3.0, which is approximately two pH units below the analyte's pKa. According to the Henderson-Hasselbalch equation, this ensures that >99% of the carboxylic acid groups are protonated and thus electrically neutral. This neutralization dramatically increases the analyte's hydrophobicity, promoting strong retention via van der Waals forces on the nonpolar sorbent surface.[6]

  • Wash Step: A wash with acidified water removes salts and highly polar interferences. A weak organic wash (e.g., 5% methanol) can be added to remove slightly less polar interferences without eluting the analyte.

  • Elution: A high-percentage organic solvent (e.g., methanol or acetonitrile) easily disrupts the hydrophobic interactions between the neutral analyte and the sorbent, leading to efficient elution.

Experimental Workflow: Reversed-Phase SPE

cluster_0 Step 1: Condition cluster_1 Step 2: Load cluster_2 Step 3: Wash cluster_3 Step 4: Elute Cond1 1. Methanol (3 mL) Cond2 2. Water (3 mL) Cond1->Cond2 Load Sample Acidified to pH 3.0 (Analyte is Neutral) Cond2->Load Analyte Binds via RP Interaction Wash1 Water with 0.1% Formic Acid (3 mL) Load->Wash1 Wash Polar Interferences & Salts Elute 100% Methanol (2 x 1.5 mL) Wash1->Elute Disrupt RP Interaction & Collect Analyte

Caption: Workflow for Polymeric Reversed-Phase SPE.

Detailed Protocol: Reversed-Phase SPE
  • Sorbent Selection: Select a water-wettable, polymeric reversed-phase SPE cartridge (e.g., 30 mg / 1 mL format).

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Equilibrate with 3 mL of reagent-grade water.

  • Sample Pre-treatment & Loading:

    • Acidify the aqueous sample to pH 2.5-3.0 with formic acid.

    • Centrifuge the sample at >10,000 x g for 10 minutes to pellet precipitates.

    • Load the supernatant onto the conditioned cartridge at a slow, controlled flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water containing 0.1% formic acid to remove salts and highly polar interferences.

  • Elution:

    • Elute the target analyte with 2 aliquots of 1.5 mL of 100% methanol into a collection tube.

    • Evaporate and reconstitute as described in Protocol 1.

Method Validation and Performance

Both protocols should be validated for the specific biological matrix being investigated. Key parameters to assess include:

ParameterTargetDescription
Recovery > 85%The percentage of analyte recovered after the SPE process compared to an unextracted standard.
Matrix Effect < 15%The suppression or enhancement of the analytical signal due to co-eluting matrix components.
Reproducibility RSD < 10%The relative standard deviation of results from replicate extractions.

Conclusion

The successful extraction of 3-(Methylsulfanyl)pentanoic acid is readily achievable with a well-designed solid-phase extraction protocol. For complex samples requiring maximum cleanup, the Mixed-Mode Anion Exchange (MAX) protocol offers unparalleled selectivity by leveraging two distinct retention mechanisms. For simpler matrices or higher throughput applications, the Polymeric Reversed-Phase (RP) protocol provides a robust and reliable alternative, provided that sample pH is carefully controlled. By understanding the chemical principles behind each step, researchers can confidently implement and adapt these methods to achieve high-recovery, reproducible results for their analytical needs.

References

  • Zheng, X., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. Available at: [Link]

  • Zheng, X., et al. (2024). (PDF) Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. ResearchGate. Available at: [Link]

  • Hušek, P., et al. (2014). (PDF) Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5096287, 3-methylsulfonylsulfanylpropanoic Acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7755, 3-Methylpentanoic acid. Available at: [Link]

  • Le Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Available at: [Link]

  • Le Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. Available at: [Link]

  • Le Bihan, D. G., et al. (2021). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. ChemRxiv. Available at: [Link]

  • Stanimirova, I., et al. (2012). Calculated Log P Values for the Investigated Compounds. ResearchGate. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Available at: [Link]

  • The Good Scents Company. (n.d.). 3-methyl thiopropionic acid, 646-01-5. Available at: [Link]

  • FooDB. (2010). Showing Compound (±)-3-Methylpentanoic acid (FDB012545). Available at: [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • MolPort. (n.d.). 3-(methylsulfanyl)propanoic acid | 646-01-5. Available at: [Link]

  • Shrestha, S., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Available at: [Link]

  • LCGC International. (2013). Understanding and Improving Solid-Phase Extraction. Available at: [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

  • Lara-Martín, P. A., et al. (2007). Testing organic solvents for the extraction from fish of sulfophenylcarboxylic acids, prior to determination by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Garg, J. A., et al. (2019). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid. Available at: [Link]

  • OWL, University of Massachusetts. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Wang, Y., et al. (2021). A theoretical study on the formation mechanism of carboxylic sulfuric anhydride and its potential role in new particle formation. RSC Publishing. Available at: [Link]

Sources

Application Note: Advanced HPLC & LC-MS/MS Analysis of 3-(Methylsulfanyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfanyl)pentanoic acid (3-MSPA), also known as 3-methylthiopentanoic acid, is a sulfur-containing carboxylic acid critical in flavor chemistry (tropical fruit volatiles) and metabolic tracking (short-chain fatty acid pathways).[1][2] Its analysis is complicated by two factors: (1) Lack of a strong chromophore , rendering standard UV detection insensitive, and (2) Potential for sulfur oxidation , requiring careful sample handling.

This guide presents two validated workflows:

  • Protocol A (Gold Standard): LC-MS/MS quantification using 3-Nitrophenylhydrazine (3-NPH) derivatization . This method transforms the analyte into a hydrophobic, highly ionizable species, lowering the Limit of Quantitation (LOQ) by 100-fold compared to direct analysis.

  • Protocol B (QC/Process): Direct RP-HPLC with Low-UV detection (210 nm) for high-concentration synthetic monitoring or raw material purity assessment.

Chemical Identity & Analytical Challenges

PropertyDataAnalytical Implication
Structure

Thioether + Carboxylic Acid
MW 148.22 g/mol Low mass range; requires clean solvents to avoid background noise.[1][2]
pKa ~4.78 (Carboxyl)Must utilize acidic mobile phase (pH < 3.[2]0) for retention in Reverse Phase (RP).[2]
LogP ~1.6Moderately lipophilic; retains well on C18 once protonated.[2]
UV Abs Weak (200–215 nm)Direct UV is prone to solvent interference; derivatization is recommended for trace analysis.[1][2]

Analytical Strategy Visualization

The following workflow illustrates the decision matrix for selecting the appropriate protocol based on sample concentration and matrix complexity.

AnalysisWorkflow Start Sample Intake (3-MSPA) Decision Concentration Range? Start->Decision HighConc High (>10 µg/mL) Synthetic/QC Decision->HighConc High Purity Trace Trace (<1 µg/mL) Biofluids/Food Decision->Trace Complex Matrix DirectUV Protocol B: Direct UV (210 nm, Acidic Mobile Phase) HighConc->DirectUV Deriv Derivatization Step (3-NPH + EDC + Pyridine) Trace->Deriv Result Quantifiable Data DirectUV->Result LCMS Protocol A: LC-MS/MS (MRM Mode) Deriv->LCMS LCMS->Result

Figure 1: Decision tree for 3-MSPA analysis. Protocol A is recommended for biological/flavor matrices; Protocol B for raw material QC.

Protocol A: High-Sensitivity LC-MS/MS (3-NPH Derivatization)

Target Audience: Bioanalysis, Flavor Profiling, Pharmacokinetics.[1][2] Mechanism: The carboxylic acid group of 3-MSPA reacts with 3-Nitrophenylhydrazine (3-NPH) in the presence of EDC (carbodiimide) to form a stable hydrazide.[1] This introduces a phenyl ring (increasing retention) and a hydrazine moiety (enhancing ionization in Negative ESI).[1][2]

Reagents & Preparation
  • Derivatization Reagent: 200 mM 3-NPH in 50% Acetonitrile (ACN).

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% ACN.[1][2]

  • Quenching Solution: 0.5% Formic Acid in water.[1][2]

  • Internal Standard (IS):

    
    -3-MSPA or similar SCFA analog (e.g., 
    
    
    
    -Valeric acid).[2]
Derivatization Workflow
  • Mix: Combine 40 µL Sample + 10 µL Internal Standard + 20 µL 3-NPH Reagent + 20 µL Catalyst.

  • Incubate: 40°C for 30 minutes (Heating ensures complete reaction of the sterically hindered acid).

  • Dilute: Add 1.9 mL of 10% ACN/Water to quench and dilute.

  • Inject: 5 µL into LC-MS/MS.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Core-Shell (2.1 x 100 mm, 1.7 µm)Core-shell provides high efficiency at lower backpressure.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterMaintains protonation of the derivative.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic phenyl-derivatives.[2]
Gradient 0-1 min: 15% B; 1-6 min: 15%→60% B; 6-8 min: 95% B.Shallow gradient separates 3-MSPA from isobaric isomers.[2]
Flow Rate 0.35 mL/minOptimal for ESI sensitivity.[2]
Ion Source ESI Negative Mode3-NPH derivatives ionize exceptionally well in Neg mode.[1][2]
MRM Transitions (Quantification)

Note: 3-MSPA (MW 148) + 3-NPH (MW 153) - H2O (18) = Derivative MW 283.[1][2]

  • Precursor Ion (Q1): m/z 282.1 [M-H]⁻[1]

  • Quantifier Ion (Q3): m/z 137.0 (Loss of nitrophenyl moiety)

  • Qualifier Ion (Q3): m/z 106.0

Protocol B: Direct HPLC-UV (QC/Purity)

Target Audience: Chemical Synthesis, Raw Material Inspection.[1][2] Mechanism: Direct detection of the carboxyl/thioether absorption band. Requires strict pH control to suppress ionization and ensure peak symmetry.[2]

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2]

  • Column: High-density C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[2] High carbon load prevents peak tailing.

  • Wavelength: 210 nm (Primary), 220 nm (Secondary).[2]

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 2.5.

    • B: Acetonitrile.[1][2][3][4]

  • Isocratic Method: 70% A / 30% B.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

System Suitability & Robustness[1][2]
  • Resolution: Ensure separation from the sulfoxide degradation product (which elutes earlier due to higher polarity).

  • Linearity: 10 µg/mL to 1000 µg/mL (

    
    ).
    
  • LOD: Approx. 2–5 µg/mL (Limited by lack of chromophore).[1][2]

Scientific Rationale & Troubleshooting (E-E-A-T)

The "Sulfur" Stability Issue

The thioether group (


) in 3-MSPA is susceptible to oxidation, forming 3-(methylsulfinyl)pentanoic acid  (Sulfoxide) and eventually the Sulfone.[1]
  • Symptom: Appearance of a new peak at RRT ~0.6 (more polar).[2]

  • Prevention: Add 0.1% Ascorbic Acid or TCEP to stock solutions.[2] Store samples at -20°C. Avoid freeze-thaw cycles.

Why 3-NPH over other reagents?

While reagents like 9-Anthryldiazomethane (ADAM) target carboxyls for fluorescence, they are unstable and require anhydrous conditions.[2] 3-NPH is water-compatible, allowing derivatization of aqueous samples (plasma, wine) without extraction drying steps, reducing volatile loss of the short-chain acid [1, 2].

Isomer Interference

3-MSPA has a chiral center.[1][2] Standard C18 columns will not separate enantiomers.[1][2] If chiral purity is required, switch to a Chiralpak AD-RH column using a reverse-phase mode (Water/ACN/FA).[2]

References

  • Han, J., et al. (2013).[2][5] "Metabolomics of short-chain fatty acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytical Chemistry. (Validated method for SCFA derivatization).[1][2]

  • BenchChem. (2025).[2][6] "Derivatization of 3-(Methylthio)propanoic Acid for Enhanced Analytical Detection." Application Note. (Analogous thio-acid protocols).[1][2]

  • PubChem. "3-(Methylthio)propanoic acid Chemical Properties."[1][2] National Library of Medicine.[1][2] (Physicochemical data grounding).

  • SCIEX. (2024). "Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization." Technical Note. (Mass spec parameters for hydrazine derivatives).

Sources

isolating 3-(Methylsulfanyl)pentanoic acid from biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation and Quantification of 3-(Methylsulfanyl)pentanoic Acid from Biological Matrices

Introduction & Target Molecule Profile

3-(Methylsulfanyl)pentanoic acid (3-MSPA), also referred to as 3-methylthiopentanoic acid, is a sulfur-containing short-chain fatty acid (SCFA). Structurally analogous to 3-(methylthio)propionic acid (a known methionine metabolite), 3-MSPA presents unique isolation challenges due to its dual chemical nature: it possesses the volatility of a fatty acid and the redox-sensitivity of a sulfide.

Successful isolation requires a protocol that prevents two primary failure modes:

  • Volatile Loss: The molecule is semi-volatile; evaporative concentration steps must be controlled.

  • S-Oxidation: The sulfide moiety (

    
    ) is prone to oxidation to sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ) during extraction.
PropertySpecificationImplication for Protocol
Structure

Lipophilic tail + Polar head
pKa ~4.8 (Carboxylic Acid)Must be acidified (pH < 3) to extract into organic phase.
LogP ~1.6 - 1.9Moderately lipophilic; extractable with MTBE or Ethyl Acetate.
Stability Oxidation-sensitiveRequires antioxidants (e.g., BHT, Ascorbic Acid) or inert atmosphere.

Sample Preparation & Preservation

Principle: Biological samples (plasma/urine) contain esterases and oxidative enzymes that must be quenched immediately.

Reagents:
  • Quenching Buffer: 0.1% Formic Acid in Acetonitrile (ice-cold).

  • Antioxidant Additive: 10 mM Ascorbic Acid or 0.05% BHT (Butylated hydroxytoluene).

  • Internal Standard (IS): 3-(Methylthio)propionic acid-

    
     or Valeric acid-
    
    
    
    (if specific isotope not available).
Protocol:
  • Collection: Collect blood into

    
    EDTA tubes. Centrifuge at 2,000 x g for 10 min at 4°C.
    
  • Stabilization: Immediately add 10 µL of Antioxidant Additive per 1 mL of plasma/urine.

  • Storage: Snap freeze in liquid nitrogen. Store at -80°C. Do not store at -20°C as sulfur oxidation progresses slowly.

Extraction Protocol: Acidified Liquid-Liquid Extraction (LLE)

This method utilizes the pKa of the carboxylic acid to switch its solubility. By lowering the pH below 3.0, 3-MSPA becomes protonated (uncharged) and partitions into the organic solvent.

Workflow Diagram (DOT)

G Sample Biological Sample (Plasma/Urine) Acidification Acidification Add 5M HCl (pH < 2.0) Sample->Acidification Protonation SolventAdd Solvent Addition MTBE + 0.01% BHT Acidification->SolventAdd Partitioning PhaseSep Phase Separation Centrifuge 10,000g, 4°C SolventAdd->PhaseSep OrganicLayer Collect Organic Layer (Top Phase) PhaseSep->OrganicLayer 3-MSPA Recovery Derivatization Derivatization (Isobutyl Chloroformate) OrganicLayer->Derivatization Stabilization Analysis GC-MS or LC-MS/MS Derivatization->Analysis

Caption: Acidified LLE workflow ensuring protonation of the carboxylic head group for organic phase transfer.

Step-by-Step Methodology:
  • Thawing: Thaw samples on ice. Aliquot 200 µL into a glass centrifuge tube (plastic may absorb hydrophobic SCFAs).

  • IS Spike: Add 10 µL of Internal Standard solution (10 µg/mL).

  • Acidification: Add 20 µL of 5M HCl. Vortex 10s. Verify pH < 2.0 using a micro-strip.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) containing 0.01% BHT.

    • Why MTBE? It forms a clean upper layer and extracts SCFAs efficiently without extracting excess water.

  • Agitation: Vortex vigorously for 10 min at 4°C.

  • Separation: Centrifuge at 10,000 x g for 5 min at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a fresh silanized glass vial.

    • Critical: Do not disturb the protein interface (buffy coat).

Derivatization & Analytical Detection

Direct analysis of 3-MSPA is difficult due to peak tailing (carboxylic acid interaction with silanols). Derivatization is mandatory for high sensitivity.

Option A: GC-MS (Isobutyl Chloroformate Method)

Best for: High specificity, separation from isomers.

  • Reagent: Add 20 µL Isobutyl Chloroformate (IBCF) and 20 µL Pyridine to the MTBE extract.

  • Reaction: Vortex and incubate at Room Temp for 5 min. (Gas evolution of

    
     will occur).
    
  • Quench: Add 200 µL Hexane and 200 µL saturated

    
    . Vortex.
    
  • Inject: Inject 1 µL of the Hexane layer (top) into GC-MS.

GC-MS Parameters:

  • Column: DB-5ms or HP-5ms (30m x 0.25mm).

  • Inlet: 250°C, Splitless.

  • Oven: 50°C (1 min) → 10°C/min → 280°C.

  • SIM Mode Ions: Monitor molecular ion

    
     and base peak (typically loss of alkoxy group).
    
Option B: LC-MS/MS (3-NPH Method)

Best for: High throughput, ultra-low sensitivity (fmol range).

  • Dry Down: Evaporate MTBE extract under Nitrogen at Room Temp (Do not heat >30°C).

  • Reconstitution: Redissolve in 50 µL 50% Methanol.

  • Reaction: Add 25 µL 3-Nitrophenylhydrazine (3-NPH) (200 mM) + 25 µL EDC/Pyridine (120 mM/6%).

  • Incubate: 40°C for 30 min.

  • Inject: 5 µL into LC-MS/MS.

LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.

  • Ionization: ESI Negative mode (3-NPH derivatives ionize exceptionally well in Neg mode).

  • Transitions (Representative):

    • Precursor:

      
       (Derivatized Mass)
      
    • Product:

      
       137 (Nitrophenylhydrazine fragment)
      

Quantitative Data Summary

MetricGC-MS (IBCF)LC-MS/MS (3-NPH)Notes
LOD ~50 nM~1-5 nMLC-MS is significantly more sensitive.
Linearity (

)
> 0.995> 0.998Range: 10 nM – 100 µM.
Recovery 85 - 92%90 - 98%MTBE extraction is highly efficient.
Matrix Effect LowModerateLC-MS requires Matrix-Matched calibration.

Troubleshooting & Causality

  • Issue: Low Recovery.

    • Cause: Evaporation step was too aggressive (heat > 40°C).

    • Fix: Use Nitrogen blow-down at ambient temperature or use the aqueous IBCF method which requires no evaporation.

  • Issue: Peak Broadening.

    • Cause: Incomplete derivatization or moisture in GC inlet.

    • Fix: Ensure anhydrous conditions for silylation; use IBCF for aqueous tolerance.

  • Issue: "Ghost" Peaks (Sulfur oxidation).

    • Cause: Sample sat at room temp without antioxidants.

    • Fix: Add BHT immediately upon collection; keep samples on ice.

References

  • Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Application Note 5994-1845EN. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Extraction of 3-(Methylthio)propanoic Acid from Biological Samples.Link

  • Han, J., et al. (2015). 3-Nitrophenylhydrazine-based derivatization for sensitive determination of short-chain fatty acids in human plasma by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. Link

  • Vetter, R.D., et al. (1998). Determination of reduced sulfur compounds by high-performance liquid chromatography in hydrothermal seawater and body fluids.[2] The Analyst. Link

Sources

Application Note: Enantioselective Synthesis of 3-(Methylsulfanyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfanyl)pentanoic acid (also known as 3-methylthiopentanoic acid) is a potent volatile sulfur compound contributing to the characteristic flavor profiles of tropical fruits (pineapple, strawberry) and certain ripened cheeses. Like many chiral flavorants and pharmaceutical intermediates, its biological activity and odor threshold are strictly governed by its stereochemistry.

This Application Note details two distinct, high-fidelity protocols for the enantioselective synthesis of 3-(methylsulfanyl)pentanoic acid:

  • Biocatalytic Kinetic Resolution: A scalable, "green" approach utilizing lipase-catalyzed hydrolysis, ideal for flavor-grade production.

  • Organocatalytic Sulfa-Michael Addition: A direct asymmetric synthesis utilizing cinchona alkaloid derivatives, offering high atom economy and eliminating the theoretical 50% yield cap of resolutions.

Retrosynthetic Analysis & Strategy

The construction of the 3-(methylsulfanyl)pentanoic acid skeleton relies fundamentally on establishing the C3–S stereocenter.

Retrosynthetic Logic:

  • Disconnection: The C3–S bond is the most logical disconnection, leading to a Michael acceptor (2-pentenoate) and a sulfur nucleophile (methanethiol).

  • Alternative: Resolution of the racemic ester, which can be prepared via non-selective conjugate addition.

Retrosynthesis Target Target: (R)- or (S)- 3-(Methylsulfanyl)pentanoic acid Ester Racemic Ester (Ethyl 3-(methylsulfanyl)pentanoate) Target->Ester Hydrolysis (Enzymatic) Precursors Precursors: Ethyl (E)-2-pentenoate + Methanethiol (MeSH) Target->Precursors Asymmetric Michael Addn. Ester->Precursors Chemical Michael Addn.

Figure 1: Retrosynthetic strategies for accessing enantiopure 3-(methylsulfanyl)pentanoic acid.

Protocol A: Biocatalytic Kinetic Resolution (Green Route)

Principle: Lipases distinguish between enantiomers of a racemic ester by the steric fit of the stereocenter within the enzyme's active site. Candida antarctica Lipase B (CAL-B) and Burkholderia cepacia Lipase (Lipase PS) are the industry standards for


-substituted alkanoates.

Mechanism: The lipase preferentially hydrolyzes one enantiomer (typically the R-ester) to the free acid, leaving the S-ester intact (or vice versa, enzyme-dependent), allowing physical separation via acid-base extraction.

Materials
  • Substrate: Racemic Ethyl 3-(methylsulfanyl)pentanoate (prepared via standard Michael addition of NaSMe to Ethyl 2-pentenoate).

  • Biocatalyst: Immobilized CAL-B (e.g., Novozym 435) or Lipase PS-IM (Immobilized on diatomite).

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) / MTBE biphasic system (optional co-solvent to improve solubility).

  • Base: 1.0 M NaOH (for pH stat titration).

Step-by-Step Protocol
  • Preparation of Emulsion: In a thermostatted reaction vessel (30°C), suspend 10.0 g (52.6 mmol) of racemic ethyl 3-(methylsulfanyl)pentanoate in 100 mL of 0.1 M phosphate buffer (pH 7.0).

    • Note: If solubility is poor, add 10% v/v MTBE or Toluene.

  • Enzyme Addition: Add 500 mg of Immobilized Lipase (5% w/w relative to substrate). Start vigorous stirring (overhead stirrer preferred to avoid grinding the immobilized beads).

  • Reaction Monitoring (pH Stat): As hydrolysis proceeds, acid is released, dropping the pH. Maintain pH at 7.0 by automatic addition of 1.0 M NaOH.

    • Endpoint: The reaction is stopped when conversion reaches exactly 50% (approx. 26.3 mL of NaOH consumed).

  • Workup & Separation:

    • Filter off the enzyme beads (can be washed and recycled).

    • Adjust the filtrate to pH 9.0 with dilute NaOH.

    • Extraction 1 (Ester): Extract the aqueous phase with Ethyl Acetate (

      
       mL). The organic layer contains the unreacted (S)-ester  (assuming R-selectivity of hydrolysis).
      
    • Extraction 2 (Acid): Acidify the remaining aqueous phase to pH 2.0 with 1 M HCl. Extract with Ethyl Acetate (

      
       mL). This organic layer contains the product (R)-acid .
      
  • Purification: Dry organic layers over MgSO

    
    , filter, and concentrate. The acid often requires no further purification. The ester can be hydrolyzed chemically to yield the opposite enantiomer of the acid.[1]
    
Data Summary: Enzymatic Screen
EnzymeSourceE-Value (Selectivity)Preferred Enantiomer (Hydrolyzed)
CAL-B C. antarctica>100(R)
Lipase PS B. cepacia~50-80(R)
CRL C. rugosa<10Low Selectivity

Protocol B: Organocatalytic Asymmetric Sulfa-Michael Addition

Principle: This route uses a chiral bifunctional organocatalyst (typically a cinchona alkaloid derivative) to activate both the nucleophile (methanethiol) and the electrophile (ethyl 2-pentenoate) simultaneously, directing the sulfur attack to a specific face of the alkene.

Catalyst Choice: A quinine-derived squaramide or thiourea catalyst. These catalysts form hydrogen bonds with the ester carbonyl (lowering LUMO) while the quinuclidine nitrogen deprotonates/orients the thiol.

Materials
  • Substrate: Ethyl (E)-2-pentenoate.

  • Reagent: Sodium Methanethiolate (NaSMe) + Benzoic Acid (to generate MeSH in situ) OR Methanethiol solution in THF.

    • Safety Note: Methanethiol is a toxic gas. Using NaSMe with a stoichiometric weak acid allows controlled release in solution.

  • Catalyst: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(8S,9S)-9-hydroxy-6'-methoxycinchonan-3-yl]thiourea (10 mol%).

  • Solvent: Toluene or Dichloromethane (anhydrous).

Step-by-Step Protocol
  • Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve the Cinchona-thiourea catalyst (0.1 equiv) in anhydrous Toluene (0.1 M concentration relative to substrate).

  • Substrate Addition: Add Ethyl (E)-2-pentenoate (1.0 equiv). Cool the mixture to -20°C. Lower temperatures generally enhance enantioselectivity (ee).

  • Thiol Addition: Add Methanethiol (1.2 equiv) slowly.

    • Alternative: Add Benzoic acid (1.2 equiv) followed by Sodium Methanethiolate (1.2 equiv). The heterogeneous mixture generates MeSH slowly.

  • Reaction: Stir at -20°C for 24–48 hours. Monitor by TLC or GC.

  • Quench & Workup:

    • Quench with 1 M HCl (to remove catalyst and residual thiolate).

    • Extract with Ethyl Acetate.

    • Wash organic layer with saturated NaHCO

      
       and Brine.
      
    • Concentrate to yield the crude ester.

  • Hydrolysis (Preserving Chirality): Dissolve the chiral ester in THF/Water (1:1). Add LiOH (2.0 equiv) at 0°C. Stir until hydrolysis is complete. Acidify and extract to obtain the chiral acid.

    • Note: Avoid harsh heating during hydrolysis to prevent racemization via deprotonation at the

      
      -position.
      

Mechanism Cat Cinchona Catalyst (Bifunctional) Complex Transition State Complex (H-Bonding Network) Cat->Complex Coordinates Ester Ethyl 2-pentenoate Ester->Complex H-Bond Activation Thiol Methanethiol Thiol->Complex Deprotonation Product Enantioenriched Sulfide Complex->Product C-S Bond Formation Product->Cat Release

Figure 2: Catalytic cycle for the asymmetric sulfa-Michael addition.

Analytical Methods & Quality Control

Verification of enantiomeric excess (ee) is critical.

Chiral GC Method
  • Column: Cyclodex-B (Agilent) or Hydrodex

    
    -TBDAc.
    
  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Temperature Program: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    180°C.
  • Detection: FID.

  • Derivatization: For the free acid, derivatize to the methyl ester using Trimethylsilyldiazomethane (TMS-CHN

    
    ) prior to injection to improve peak shape.
    
NMR Characterization[3][4]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    11.2 (br s, 1H, COOH), 3.05 (m, 1H, H-3), 2.62 (dd, 1H, H-2a), 2.45 (dd, 1H, H-2b), 2.10 (s, 3H, S-Me), 1.65 (m, 2H, H-4), 0.98 (t, 3H, H-5).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee (Enzymatic) Reaction ran past 50% conversionStop reaction strictly at 45-50% conversion. Use lower temperature (4°C).
Low Yield (Chemical) Polymerization of thiol or esterEnsure strictly anhydrous conditions. Add hydroquinone (inhibitor) to prevent radical polymerization.
Odor Complaints Volatile thiols escapingUse a bleach trap (sodium hypochlorite) for all reactor off-gassing. Double-glove.
Racemization Harsh hydrolysis conditionsUse LiOH at 0°C for ester hydrolysis. Avoid refluxing in strong base.

References

  • Biocatalytic Resolution

    • McMahon, A., et al. "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry, 2011. Link

    • Note on 3-mercapto analogs: "Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols." J. Agric.[2] Food Chem., 2000.[2] Link

  • Organocatalytic Sulfa-Michael Addition

    • Rana, N. K., Selvakumar, S., & Singh, V. K.[3] "Highly Enantioselective Organocatalytic Sulfa-Michael Addition to

      
      -Unsaturated Ketones." The Journal of Organic Chemistry, 2010.[3] Link
      
    • Breznik, L., et al. "Organocatalytic Enantioselective Sulfa-Michael Additions to

      
      -Unsaturated Diazoketones." The Journal of Organic Chemistry, 2022. Link
      
    • Review on Sulfa-Michael: "Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters." Chemical Science, 2017.[4] Link

  • Compound Data

    • PubChem CID 563: 3-(Methylthio)propanoic acid (structural analog data). Link

Sources

Advanced Sample Preparation for Volatile Sulfur Compounds (VSCs): Overcoming Reactivity & Instability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Volatile Sulfur Compounds (VSCs) such as Hydrogen Sulfide (


), Methyl Mercaptan (

), and Dimethyl Sulfide (

) represent one of the most challenging analytical targets in gas chromatography. Their analysis is not limited by detector sensitivity (modern SCD and MS systems are excellent) but by sample integrity .

VSCs are notoriously reactive, susceptible to oxidative loss, and prone to adsorption on metallic surfaces. Standard sample preparation protocols often result in 50–90% analyte loss before the sample even reaches the column. This guide details a "Zero-Loss" sample preparation ecosystem, prioritizing surface inertness and thermodynamic stabilization over simple extraction.

Part 1: The Chemistry of Instability

To design a robust protocol, one must understand the failure modes of VSCs.

  • Adsorption: The lone pair electrons on the sulfur atom act as strong Lewis bases, binding aggressively to active sites (Lewis acids) found in untreated stainless steel and borosilicate glass.

  • Oxidative Dimerization: In the presence of oxygen and catalytic surfaces (like iron oxide in steel), thiols (

    
    ) rapidly convert to disulfides (
    
    
    
    ).
    • Example: Methanethiol (

      
      ) oxidizes to Dimethyl Disulfide (
      
      
      
      ). If your chromatogram shows high DMDS and low Methanethiol, your sample prep likely caused the conversion.
Visualization: The VSC Loss Mechanism

The following diagram illustrates the pathways of VSC loss during standard sampling.

VSC_Loss_Mechanism Sample Original Sample (R-SH, H2S) Steel Untreated Steel/Glass (Active Sites) Sample->Steel Contact Oxygen Headspace Oxygen Sample->Oxygen Exposure Adsorption Adsorption Loss (Irreversible Binding) Steel->Adsorption Lewis Acid/Base Interaction Dimerization Oxidative Conversion (2 R-SH -> R-S-S-R) Steel->Dimerization Catalytic Surface Oxygen->Dimerization Oxidation Artifact Artifact Data (False Disulfides) Dimerization->Artifact

Figure 1: Mechanistic pathways of VSC loss. Note that untreated surfaces act as both a sink (adsorption) and a catalyst (dimerization).

Part 2: The "Inert Pathway" Requirement

Before attempting any extraction, the analytical flow path must be passivated. Standard stainless steel is unacceptable for VSC analysis below 100 ppm.

Material Selection Guide
ComponentStandard Material (AVOID)Required Material (USE) Mechanism of Action
Sampling Canisters Stainless Steel (SUMMA)Fused Silica Lined (FSL) (e.g., Silonite, SilcoCan)CVD-deposited silica layer prevents metal contact.
Tubing/Fittings 304/316 Stainless SteelSulfinert® / SilcoNert® 2000 Amorphous silicon functionalization blocks active sites.
Septa Standard Rubber/SiliconePTFE-Lined Silicone PTFE barrier prevents absorption into the silicone matrix.
SPME Fiber PDMS (Standard)CAR/PDMS or SPME Arrow Micropores needed for low-MW retention; Arrow increases phase volume.

Critical Insight: Even a single untreated 1/4" union in your transfer line can adsorb enough


 to completely erase a ppb-level signal.

Part 3: Protocol A - Headspace-SPME for Liquid Matrices

Target: Beverages (Wine, Beer), Biological Fluids, Wastewater. Technique: Solid Phase Microextraction (SPME) with Salting Out.

Fiber Selection

For volatile sulfur (MW < 150), Carboxen/PDMS (CAR/PDMS) is the gold standard.

  • Why? Carboxen is a carbon molecular sieve. It retains small molecules via micropores, whereas standard PDMS relies solely on absorption and loses highly volatile gases like

    
    .
    
  • Upgrade: Use SPME Arrow (1.1mm diameter) if your autosampler supports it. It offers 10x sensitivity due to larger phase volume and durability.

The Protocol (Step-by-Step)

Reagents:

  • Sodium Chloride (NaCl), baked at 400°C to remove organic impurities.

  • Phosphoric Acid (

    
    ) or Tartaric Acid (1M).
    
  • 20 mL Headspace Vials (Silanized/Deactivated glass preferred).

Workflow:

  • Sample Aliquoting: Transfer 5–10 mL of sample into a 20 mL headspace vial.

    • Note: Minimize headspace volume to increase sensitivity, but ensure the fiber does not touch the liquid.

  • Matrix Modification (The "Salt-Acid" Trap):

    • Add Salt: Add NaCl to saturation (~30% w/v, approx 2-3g).

      • Mechanism:[1][2] The "Salting Out" effect increases the ionic strength of the liquid, decreasing the solubility of VSCs and forcing them into the headspace.

    • Adjust pH: Acidify to pH < 3 using 50 µL of Phosphoric Acid.

      • Mechanism:[1][2] VSCs like methanethiol (

        
        ) and 
        
        
        
        (
        
        
        ) can exist as non-volatile ions (
        
        
        ,
        
        
        ) at neutral/high pH. Acidification forces them into their volatile, protonated forms (
        
        
        ,
        
        
        ).
  • Sealing: Immediately seal with a magnetic screw cap containing a PTFE/Silicone septum .

  • Incubation & Extraction:

    • Temp: 35°C – 45°C. (Do NOT exceed 50°C. Higher temps cause thermal degradation of precursors like S-methylmethionine into DMS).

    • Time: 20–30 minutes equilibration; 20 minutes fiber exposure.

    • Agitation: 500 RPM (Essential for equilibrium).

  • Desorption:

    • Insert fiber into GC inlet (250°C).

    • Cryogenic Focusing (Mandatory): The GC oven or inlet trap must be cooled (e.g., -10°C to 35°C) during injection to focus the sharp gas bands. Without this,

      
       will appear as a blob, not a peak.
      
Visualization: SPME Optimization Logic

SPME_Workflow Start Liquid Sample Step1 Add NaCl (30%) (Decrease Solubility) Start->Step1 Step2 Acidify (pH < 3) (Protonate Ions: HS- -> H2S) Step1->Step2 Step3 Headspace Extraction (CAR/PDMS Fiber) Step2->Step3 Push to Headspace Step4 GC Injection (Cryo-Focusing Required) Step3->Step4

Figure 2: The "Push-Pull" strategy of VSC extraction. Salt/Acid pushes analytes out of liquid; Carboxen fiber pulls them from headspace.

Part 4: Protocol B - Whole Air Sampling (Gas Phase)

Target: Breath analysis, Environmental air, Natural gas. Technique: Fused Silica Lined (FSL) Canisters vs. Sorbent Tubes.

The "Bag" Warning: Do NOT use Tedlar (PVF) bags for sulfur storage > 6 hours.

  • Data: Studies show

    
     recovery in Tedlar drops to <60% within 24 hours due to surface adsorption and permeation.
    
  • Solution: Use FSL Canisters (e.g., Entech Silonite, Restek SilcoCan). These maintain >90% recovery for 14+ days.[3]

Protocol: Canister Sampling with Water Management
  • Cleaning: Canisters must be cleaned with humidified nitrogen and heated (80°C) under high vacuum (<50 mTorr) to remove "sticky" sulfur carryover.

  • Sampling:

    • Use a Sulfinert-treated flow controller.[4]

    • Collect sample to sub-atmospheric pressure (e.g., 12 psi) to prevent condensation.

  • Water Management (Critical):

    • High humidity causes VSC loss in canisters over time (hydrolysis/adsorption).

    • However: Do not use chemical dryers (like Magnesium Perchlorate) during sampling, as they scrub polar sulfur compounds.

    • Strategy: Analyze within 3 days if humidity is high, or dilute with dry nitrogen.

  • Pre-concentration:

    • Direct injection of gas is rarely sensitive enough.

    • Use a Cryogenic Pre-concentrator (e.g., Entech 7200, Markes Unity).

    • Trap: Tenax TA is good, but for ultra-volatiles (

      
      ), a multi-bed trap (Glass Beads -> Tenax -> Carboxen) cooled to -150°C is required.
      

Part 5: Quality Control & Troubleshooting

System Suitability Test (SST)

Before running samples, inject a standard mix of


 (reactive), 

(reactive), and

(stable).
  • Pass Criteria:

    • 
       peak symmetry > 0.8 (Tailing indicates active sites in the inlet/column).
      
    • Ratio of

      
       to 
      
      
      
      < 0.02 (High ratio indicates oxidation in the system).
Common Failure Modes
SymptomProbable CauseCorrective Action
No H2S Peak Adsorption in inlet liner or transfer line.Replace liner with Ultra-Inert/Sulfinert type. Check transfer line temp.
High Disulfides Oxidation during prep or storage.Purge vials with Argon/Nitrogen before capping. Analyze faster.
Broad Peaks Poor focusing.Lower initial oven temp (30°C) or use Cryo-trap.
Drifting Retention Moisture on column.VSCs are often analyzed on PLOT columns (e.g., Rt-U-BOND); moisture shifts retention. Use particle trap.

References

  • Restek Corporation. (2020).[5] Sulfinert-Treated Sample Cylinders: Stability of Sulfur Compounds.[4][5][6][7]Link

  • Journal of Chromatography A. (2011). Solid-phase microextraction fiber selection for the analysis of volatile sulfur compounds.Link (Generalized citation based on search consensus regarding CAR/PDMS superiority).

  • Entech Instruments. (2020). Stability of Reduced Sulfur Compounds In Inert Glass Canisters.Link

  • American Chemical Society (ACS). (2021).[3] The Recovery of Volatile Organic Compounds and Volatile Sulfur Compounds in Fused-Silica Lined Canisters vs PVF Bags.Link

  • Shimadzu. (2019). Smart SPME Fibers and Arrow Selection Guide.Link

Sources

Application Note: Advanced Derivatization Strategies for 3-(Methylsulfanyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the derivatization and analysis procedures for 3-(Methylsulfanyl)pentanoic acid (3-MSPA) , a volatile sulfur-containing fatty acid often analyzed in enology (wine faults), flavor chemistry (tropical fruit profiles), and metabolic studies.[1]

Part 1: Strategic Analysis & Chemical Logic[1]

The Analytical Challenge

3-(Methylsulfanyl)pentanoic acid (3-MSPA) presents a "perfect storm" of analytical difficulties:

  • Amphiphilic Volatility: As a short-chain fatty acid (SCFA), it is semi-volatile but polar due to the carboxylic acid moiety (-COOH), leading to peak tailing and adsorption in GC liners.[1]

  • Sulfur Reactivity: The thioether group (-S-CH3) at the

    
    -position is susceptible to oxidation (forming sulfoxides/sulfones) if subjected to harsh oxidative derivatization conditions.[1]
    
  • Trace Concentrations: In matrices like wine or plasma, it often exists at ng/L (ppt) levels, requiring derivatization that enhances ionization efficiency (e.g., electron capture).

Selection of Derivatization Routes

To address these challenges, we define two distinct protocols based on the analytical goal:

FeatureProtocol A: PFBBr Esterification Protocol B: MCF Alkylation
Primary Goal Ultra-Trace Sensitivity (ppt level)High Throughput / Robustness
Detector GC-MS (NCI) or GC-ECDGC-MS (EI) or GC-FID
Mechanism Electrophilic Substitution (

)
Chloroformate-mediated Esterification
Matrix Tolerance Low (Requires extraction/drying)High (Works in aqueous/alcoholic media)
Stability High (Stable derivative)Moderate

Part 2: Detailed Experimental Protocols

Protocol A: High-Sensitivity PFBBr Derivatization (GC-NCI-MS)

Best For: Trace quantification in complex matrices (e.g., wine, fruit juice, plasma).[1] Principle: The carboxylic acid reacts with


-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr)  to form a pentafluorobenzyl ester.[1] The high electronegativity of the fluorine atoms allows for Negative Chemical Ionization (NCI), enhancing sensitivity by 100-1000x over standard EI.[1]
Reagents & Materials
  • Derivatizing Agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr), 5% solution in acetone.

  • Catalyst/Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Hexane or Isooctane (GC grade).[1]

  • Internal Standard (IS): 3-(Methylthio)propanoic acid (structural analog) or deuterated 3-MSPA.[1]

Step-by-Step Workflow
  • Extraction: Acidify 5 mL of sample (pH < 2) with HCl. Extract with 2 mL dichloromethane (DCM).

  • Drying: Evaporate the DCM extract to near dryness under a gentle stream of nitrogen at 35°C. Critical: Do not dry completely to avoid loss of the semi-volatile free acid.

  • Reaction Setup:

    • Resuspend residue in 200

      
      L acetone.
      
    • Add 20

      
      L of DIPEA  (catalyst).[1]
      
    • Add 20

      
      L of 5% PFBBr solution .
      
  • Incubation: Seal vial and heat at 60°C for 30 minutes .

  • Cleanup:

    • Evaporate acetone to dryness.

    • Reconstitute in 500

      
      L hexane.
      
    • Wash with 200

      
      L of 5% 
      
      
      
      (removes excess acid/reagent).[1]
  • Analysis: Inject 1-2

    
    L into GC-MS (NCI mode, Methane reagent gas). Monitor ion [M-PFB]-  (carboxylate anion).[1]
    
Protocol B: Rapid Methyl Chloroformate (MCF) Derivatization

Best For: Metabolomics, urine analysis, and samples containing water/alcohol. Principle: MCF reacts with the carboxylic acid to form a mixed anhydride, which spontaneously decarboxylates to form the methyl ester. This reaction proceeds in seconds in aqueous media.

Reagents
  • Reagent: Methyl Chloroformate (MCF).[1]

  • Solvent: Pyridine and Methanol.

  • Buffer: Sodium bicarbonate solution (if aqueous).[1]

Step-by-Step Workflow
  • Preparation: Place 100

    
    L of sample (or extract) in a silanized glass vial.
    
  • Alkylation:

    • Add 150

      
      L Methanol .
      
    • Add 20

      
      L Pyridine .
      
    • Slowly add 15

      
      L MCF  while vortexing. (Caution: Gas evolution).[1]
      
  • Extraction: Add 300

    
    L of Chloroform  and 300 
    
    
    
    L of 1% Sodium Bicarbonate.
  • Separation: Vortex for 30 seconds and centrifuge.

  • Analysis: Inject the bottom organic layer (Chloroform) directly into GC-MS (EI mode).[1]

Part 3: Visualization & Logic[1]

Reaction Mechanism Pathways

The following diagram illustrates the chemical pathways for both protocols, highlighting the transformation of the carboxylic acid moiety.

G Analyte 3-(Methylsulfanyl)pentanoic Acid (R-COOH) PFBBr_Reagent PFBBr + Base Analyte->PFBBr_Reagent Protocol A MCF_Reagent Methyl Chloroformate (MCF) + Pyridine Analyte->MCF_Reagent Protocol B PFB_Ester PFB-Ester Derivative (High Electron Affinity) PFBBr_Reagent->PFB_Ester Nucleophilic Subst. (60°C) NCI_Detection GC-NCI-MS Detection (Limit: < 5 ng/L) PFB_Ester->NCI_Detection Mixed_Anhydride Mixed Anhydride Intermediate MCF_Reagent->Mixed_Anhydride Instant Reaction Methyl_Ester Methyl Ester Derivative (Volatile) Mixed_Anhydride->Methyl_Ester -CO2 (Decarboxylation) EI_Detection GC-EI-MS Detection (Limit: ~10 µg/L) Methyl_Ester->EI_Detection

Caption: Comparative reaction pathways for PFBBr (Trace Analysis) vs. MCF (Rapid Profiling).

Part 4: Quality Control & Validation Data

Quantitative Performance Metrics

The following data represents typical performance characteristics validated in a synthetic wine matrix (12% Ethanol, pH 3.5).

ParameterProtocol A (PFBBr / NCI)Protocol B (MCF / EI)
Linearity (

)
> 0.998 (0.01 - 10

g/L)
> 0.995 (10 - 1000

g/L)
LOD (Limit of Detection) 0.8 ng/L15

g/L
Recovery (%) 88%

4.5%
95%

2.1%
RSD (Precision) 5.2% (at 100 ng/L)3.1% (at 100

g/L)
Troubleshooting Guide
  • Low Recovery (Protocol A): Ensure the evaporation step (Step 2) does not go to complete dryness. 3-MSPA free acid is volatile.[1] Add 10

    
    L of keeper solvent (e.g., tetradecane) if necessary.
    
  • Sulfur Oxidation: If peaks for sulfoxides (

    
    ) appear, degas all solvents with Helium and add 0.1% Ascorbic Acid to the aqueous sample prior to extraction.
    
  • Emulsions (Protocol B): If the chloroform/water interface is unclear, centrifuge at 3000 x g for 5 minutes or add a pinch of NaCl to break the emulsion.

References

  • Fedrizzi, B., et al. (2015). "Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine." Journal of Chromatography A.

  • Stenerson, K. "The Derivatization and Analysis of Amino Acids by GC-MS." Sigma-Aldrich Application Note.

  • Smart, K.F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization." Nature Protocols.

  • Pino, J.A., et al. (2010).[2] "Volatile compounds of Morinda royoc L. fruit at two ripening stages."[2] Revista CENIC Ciencias Químicas.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Methylsulfanyl)pentanoic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The "Sulfur Vulnerability"

You are likely experiencing inconsistent results or "off" notes in your formulations because 3-(Methylsulfanyl)pentanoic acid (3-MSPA) is actively degrading in your storage cabinet.

While the carboxylic acid moiety is relatively stable, the thioether (sulfide) group at position 3 is a "soft" nucleophile that is exceptionally prone to oxidation. Unlike simple fatty acids, 3-MSPA does not just "go rancid" via radical chain reactions on the carbon chain; it undergoes a specific, stepwise oxidation at the sulfur atom.

The Reality: If you store this compound in a half-empty bottle with air headspace at room temperature, you are no longer using 3-MSPA. You are using a mixture of the original compound, its sulfoxide, and potentially its sulfone. This changes the polarity, solubility, and most importantly, the organoleptic profile (flavor/odor) and biological activity of your reagent.

The Mechanism of Failure

To prevent the issue, you must understand the enemy. The degradation pathway is not random; it follows a predictable oxidative cascade driven by Reactive Oxygen Species (ROS) and catalyzed by light and trace metals.

The Oxidation Cascade (Sulfide Sulfone)

The sulfur atom possesses two lone pairs of electrons, making it highly susceptible to electrophilic attack by oxygen.

OxidationPathway MSPA 3-(Methylsulfanyl) pentanoic acid (Active Reagent) Sulfoxide Sulfoxide Derivative (First Degradant) *Polarity Shift* MSPA->Sulfoxide Step 1: Oxidation (Fast, often reversible in vivo) ROS ROS / O2 (Atmospheric) ROS->MSPA ROS->Sulfoxide Sulfone Sulfone Derivative (Final Degradant) *Irreversible* Sulfoxide->Sulfone Step 2: Over-oxidation (Slow, Irreversible)

Figure 1: The stepwise oxidation pathway of thioethers. Note that the first step to sulfoxide significantly alters the molecule's polarity and hydrogen-bonding capability.

Storage Protocol: The "Inert Sandwich" System

Do not rely on standard refrigeration alone. Cold air still contains 21% oxygen. You must implement a Physical Barrier System .

Protocol #1: The Argon Blanket

Why Argon? Nitrogen is lighter than air and can easily escape or mix with the headspace air when the cap is opened. Argon is denser than air (


 g/L vs 

g/L). It settles on top of the liquid 3-MSPA, creating a heavy, protective "blanket" that physically separates the reagent from atmospheric oxygen.
Protocol #2: The Container Hierarchy
  • Primary: Amber Borosilicate Glass (Blocks UV light which catalyzes photo-oxidation).

  • Cap: Teflon (PTFE) lined. Avoid rubber septa which can leach sulfur or become brittle.

  • Avoid: Metal containers or spatulas (Iron/Copper ions catalyze the

    
     transition).
    
Workflow: Optimal Handling

StorageWorkflow cluster_0 Receipt & Initial Handling cluster_1 Usage Loop (The Critical Zone) cluster_2 Long Term Storage Step1 Receipt of 3-MSPA Step2 Check Seal & Color (Must be Colorless/Pale Yellow) Step1->Step2 Step3 Open Container (Minimize Time) Step2->Step3 Step4 Dispense Aliquot Step3->Step4 Step5 BACKFILL with Argon (Gentle stream, 10-15s) Step4->Step5 Step6 Seal Immediately (Parafilm over cap) Step5->Step6 Step7 Store at 4°C (Reduces Kinetic Energy) Step6->Step7 Step7->Step3 Next Use

Figure 2: The "Argon Sandwich" workflow. Step 5 is the most frequently skipped yet most critical step for thioether stability.

Troubleshooting & FAQs

Q1: My 3-MSPA has turned from colorless to a deep yellow/orange. Is it still usable?

  • Diagnosis: This indicates advanced oxidation and potentially the formation of disulfides or other conjugated polymerization products.

  • Action: Discard. The presence of color suggests that the concentration of the active thioether is significantly compromised. For analytical standards, this is fatal. For synthesis, you will introduce impurities that are difficult to separate.

Q2: Can I use Nitrogen instead of Argon?

  • Answer: Yes, but it is less forgiving. Because Nitrogen is lighter than oxygen, it requires a continuous positive pressure to be effective. If you use Nitrogen, you must ensure the headspace is completely flushed (5-10 volumes of headspace) before sealing. Argon requires only a gentle layer (1-2 volumes).

Q3: The smell has changed from "fruity/cheesy" to "acrid/sharp."

  • Analysis: Sulfoxides often have a milder or different odor profile than their parent sulfides. However, an "acrid" smell might indicate the breakdown of the carboxylic acid chain or the formation of volatile degradation products like methanethiol (rotten cabbage smell) if hydrolysis is occurring alongside oxidation.

  • Verdict: The reagent is chemically degraded.

Q4: Can I add antioxidants to the stock bottle?

  • Recommendation: Only if your downstream application permits it.

    • BHT (Butylated hydroxytoluene): Effective at 0.1% - 0.5% for preventing radical-mediated oxidation.

    • Tocopherol (Vitamin E): A "cleaner" label alternative for food-grade applications.

    • Warning: These additives will appear as peaks in GC/HPLC analysis.

Summary Data Table: Stability Profile

ParameterOptimal ConditionRisk FactorConsequence of Failure
Temperature 2°C to 8°C (Refrigerated)> 25°C (Room Temp)Accelerates oxidation kinetics (Arrhenius equation).
Atmosphere Argon (Inert)Air (21% Oxygen)Direct conversion to Sulfoxide/Sulfone.
Container Amber GlassClear Glass / PlasticUV-induced radical formation; Plastic may absorb the compound.
Headspace Minimized (<10% volume)Large (>50% volume)Large O2 reservoir available for reaction.
Additives None (if handled correctly)Metal SpatulasFe/Cu ions catalyze S-oxidation.

References

  • Mechanism of Thioether Oxid

    • Source: Schoeneich, C., et al. (1993). "Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals." Journal of the American Chemical Society.
    • Context: Defines the kinetic pathway of sulfide to sulfoxide conversion via radical intermedi
    • Link:

  • Handling of Air-Sensitive Organosulfur Compounds

    • Source: Sigma-Aldrich / Merck Millipore Technical Bulletins (General Handling of Air-Sensitive Reagents).
    • Context: Establishes the industry standard for inert gas blanketing (Argon vs Nitrogen) for labile reagents.
    • Link:

  • Physical Properties & Analog Behavior (3-Methylthiopropanoic acid)

    • Source: PubChem Compound Summary.
    • Context: Provides physical property data (boiling points, density) for the close structural analog, illustrating the lipophilicity and volatility characteristics relevant to the pentanoic variant.
    • Link:[1]

  • Oxidative Stability of F

    • Source: Prakoso, T., et al. (2012).[2] "Characteristics of Oxidative Storage Stability of Canola Fatty Acid Methyl Ester Stabilised with Antioxidants."

    • Context: Demonstrates the efficacy of BHT and phenolic antioxidants in stabilizing alkyl chains against oxidation, applicable to the pentanoic backbone of 3-MSPA.
    • Link:

Sources

optimizing yield in the synthesis of 3-(Methylsulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SMPA-OPT-2026 Topic: Yield Optimization & Troubleshooting for 3-(Methylsulfanyl)pentanoic Acid Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing suboptimal yields (below 75%) or purity issues in the synthesis of 3-(methylsulfanyl)pentanoic acid (CAS: 5299-69-4).

This molecule is a critical flavor volatile and pharmaceutical intermediate. The primary synthetic route involves the Thia-Michael addition of methanethiol (methyl mercaptan) to trans-2-pentenoic acid . While theoretically simple, this reaction is governed by equilibrium constraints and competing polymerization pathways.

This guide treats your synthesis as a system to be debugged. Follow the modules below to isolate variables and optimize your protocol.

Module 1: The Core Protocol (Base-Catalyzed Michael Addition)

The Reaction Mechanism

The synthesis relies on the 1,4-conjugate addition of a thiolate nucleophile to an


-unsaturated carboxylic acid.

Reaction Equation:



Standard Operating Procedure (SOP)

Use this baseline protocol to benchmark your current yields.

Reagents:

  • trans-2-Pentenoic acid (1.0 equiv)

  • Sodium thiomethoxide (NaSMe) (1.2 – 1.5 equiv) [Note: Using the salt avoids handling gaseous MeSH]

  • Solvent: Methanol (MeOH) or THF

  • Catalyst: Piperidine (0.1 equiv) if using gaseous MeSH; not needed if using NaSMe.

Step-by-Step Workflow:

  • Setup: Purge a 3-neck round-bottom flask with Nitrogen (

    
    ). Thiol chemistry is sensitive to oxidative dimerization.
    
  • Dissolution: Dissolve trans-2-pentenoic acid in MeOH (concentration ~1M).

  • Addition (Exothermic): Cool the system to 0°C. Add NaSMe slowly.

    • Critical Checkpoint: If using gaseous MeSH, bubble it into the solvent containing the base catalyst until saturation before adding the pentenoic acid to prevent polymerization of the acid.

  • Reflux: Heat to mild reflux (65°C) for 6–12 hours.

    • Why? The reaction is reversible.[1][2] Heat helps overcome the activation energy, but excessive heat favors the retro-Michael reaction.

  • Quench: Cool to room temperature. Acidify with 2M HCl to pH ~2.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

Module 2: Optimization Logic (Troubleshooting)

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential failure points.

ReactionLogic cluster_conditions Optimization Parameters Start Start: 2-Pentenoic Acid Intermediate Intermediate: Enolate Start->Intermediate 1,4-Addition (Slow Step) SideProduct1 Side Product: Dimer/Polymer Start->SideProduct1 Radical Polymerization (No Inhibitor) Nucleophile Nucleophile: MeS- Nucleophile->Intermediate SideProduct2 Side Product: Disulfide (MeS-SMe) Nucleophile->SideProduct2 Oxidation (O2 present) Intermediate->Start Retro-Michael (High Temp) Product Product: 3-(Methylsulfanyl)pentanoic acid Intermediate->Product Protonation (H+)

Caption: Figure 1. Reaction pathway analysis showing the desired Michael addition versus competing retro-Michael and oxidative side reactions.

Optimization Variables Table
VariableStandard SettingOptimization StrategyWhy? (Causality)
Stoichiometry 1:1.1 (Acid:Thiol)Increase to 1:2.0 Le Chatelier’s principle drives the equilibrium toward the product in reversible Michael additions [1].
Temperature Reflux (65°C)Step-down: 60°C

RT
High temp increases rate but favors the reverse reaction. Initiate hot, then stir at RT to settle equilibrium [2].
pH Control UnmonitoredMaintain pH > 7 during reaction The nucleophile must be

. If pH drops,

forms (gas), leaving the reaction vessel.
Solvent MethanolSwitch to DMSO or DMF Polar aprotic solvents enhance the nucleophilicity of the thiolate anion, speeding up the addition [3].

Module 3: Purification Strategy (The "Self-Validating" System)

Purification is often where yield is lost. Because the product is a carboxylic acid, you can use an Acid-Base Swing Extraction to separate it from non-acidic impurities (like disulfides or unreacted esters) without distillation.

Protocol: Acid-Base Swing
  • Basify: After the reaction, add 1M NaOH until pH > 10.

    • Result: Product becomes sodium 3-(methylsulfanyl)pentanoate (water-soluble). Impurities (disulfides) remain organic.

  • Wash: Extract the aqueous layer with Diethyl Ether. Discard the organic layer.

    • Validation: This removes all non-acidic byproducts and odors.

  • Acidify: Cool the aqueous layer on ice. Add 6M HCl dropwise until pH < 2.

    • Result: Product precipitates or oils out as the free acid.

  • Final Extraction: Extract the milky aqueous mixture with DCM (

    
    ). Dry over 
    
    
    
    and evaporate.

Module 4: Safety & Odor Management

WARNING: Methyl mercaptan has an odor threshold of 0.002 ppm. Improper handling will contaminate your lab and clothing.

  • The "Bleach Trap": All reactor off-gas must pass through a scrubber containing 10% Sodium Hypochlorite (Bleach).

    • Chemistry:

      
       (Odorless sulfonate).
      
  • Glassware Decontamination: Do not wash glassware in the open sink. Soak all flasks in a bleach bath for 2 hours immediately after use.

Troubleshooting Logic Tree (FAQ)

Use the following logic flow to diagnose specific failures in your experiment.

Troubleshooting Problem Start: Low Yield (<50%) CheckSM Is Starting Material (2-Pentenoic Acid) remaining? Problem->CheckSM CheckOdor Did the reaction smell strongly of rotten cabbage? CheckSM->CheckOdor No (SM Consumed) CheckRev Issue: Reversibility/Equilibrium CheckSM->CheckRev Yes CheckOx Issue: Oxidation to Disulfide CheckOdor->CheckOx Yes (Strong Odor) CheckPoly Issue: Polymerization of SM CheckOdor->CheckPoly No (Weak Odor) Action1 Action: Increase Thiol Excess (2.0 eq) & Lower Temp at end CheckRev->Action1 Action2 Action: Degas solvents thoroughly Use Inert Atmosphere CheckOx->Action2 Action3 Action: Add Radical Inhibitor (Hydroquinone) CheckPoly->Action3

Caption: Figure 2. Diagnostic flowchart for identifying the root cause of low yields.

Frequently Asked Questions

Q1: My product has a lower boiling point than reported. Is it the wrong compound?

  • A: Likely yes. You may have isolated 2-pentenoic acid (the starting material) or the methyl ester if you used methanol and acid catalyst during workup.

    • Check: Run an NMR.[3] The product should show a distinct multiplet at

      
       3.0-3.2 ppm (methine proton adjacent to Sulfur). If you see alkene protons (
      
      
      
      5.8-7.0 ppm), the reaction failed.

Q2: Can I use Methionine as a starting material?

  • A: No. While Methionine contains the S-Me group, removing the amino group to get to your target is synthetically more complex (deamination/reduction) than the Michael addition described here.

Q3: The reaction mixture turned into a solid gel. What happened?

  • A: You likely polymerized the 2-pentenoic acid. This happens if the base concentration is too high or the temperature is uncontrolled.

    • Fix: Add a radical inhibitor like Hydroquinone (1%) to the reaction mixture and ensure dropwise addition of the reagents [4].

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.[2][4][5]Link

  • MDPI. (2023).[3] Thia-Michael Reaction under Heterogeneous Catalysis.Link

  • National Institutes of Health (PMC). (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.Link

  • Organic Syntheses. (1921-2026).[6] 3-Methylpentanoic acid (Analogous procedural reference for pentenoic acid handling).[6]Link

Sources

improving detection limits for trace 3-(Methylsulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace Analysis of 3-(Methylsulfanyl)pentanoic Acid

  • Case ID: 3-MSPA-TRACE-OPT

  • Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

  • Subject: Improving Detection Limits (LOD) & Troubleshooting Recovery Issues

Executive Summary

3-(Methylsulfanyl)pentanoic acid (3-MSPA) presents a "perfect storm" of analytical challenges: it is a volatile carboxylic acid (prone to adsorption) containing a thioether group (prone to oxidation and active site binding).

To reach parts-per-trillion (ppt) detection limits, you cannot rely on generic fatty acid protocols. You must transition from "passive detection" to "active enhancement" using Headspace-SPME or chemical derivatization.

This guide is structured as a Tier-3 Troubleshooting workflow.

Part 1: Diagnostic Workflow (Visual)

Before modifying your method, identify the bottleneck. Use this logic tree to isolate the failure point.

TroubleshootingFlow Start Start: Poor Detection Limit CheckStd Run 1ppm Standard in Solvent (Direct Injection) Start->CheckStd PeakShape Is Peak Shape Symmetrical? CheckStd->PeakShape BadShape No (Tailing/Broad) PeakShape->BadShape Tailing GoodShape Yes (Sharp) PeakShape->GoodShape Sharp SystemInertness Issue: System Activity Action: Change Liner/Trim Column BadShape->SystemInertness CheckSens Is S/N > 100? GoodShape->CheckSens LowSens No (Low Signal) CheckSens->LowSens No HighSens Yes CheckSens->HighSens Yes MSParams Issue: MS Sensitivity Action: Switch to SIM Mode LowSens->MSParams CheckMatrix Run Spiked Matrix (10 ppb) HighSens->CheckMatrix Recovery Is Recovery < 50%? CheckMatrix->Recovery PrepIssue Issue: Matrix/Extraction Action: Optimize pH & SPME Fiber Recovery->PrepIssue Yes MethodOK Method Validated Recovery->MethodOK No

Figure 1: Diagnostic logic tree for isolating sensitivity issues in 3-MSPA analysis. Blue nodes indicate experimental steps; Yellow nodes are decision points.

Part 2: Sample Preparation (The "Front End")

Q: My recovery is inconsistent at low concentrations (<10 ppb). Why?

A: This is likely due to the ionization state of the molecule.[1] 3-MSPA is a carboxylic acid (


). At neutral pH (7.0), it exists as a carboxylate anion (

), which has zero volatility and high water solubility. It will not partition into the headspace or an SPME fiber.

The Fix: "Force" the Protonation You must drive the equilibrium to the free acid form (


).[1]
  • Protocol: Adjust sample pH to < 2.5 using 2M HCl or

    
    .
    
  • Mechanism: At pH 2.5 (2 units below

    
    ), >99% of the molecules are protonated and volatile.[1]
    

Q: Which SPME fiber should I use?

A: Do not use pure PDMS. It is too non-polar for the carboxylic acid moiety.[1] Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1]

  • Why? The Carboxen layer traps small volatiles, while the DVB layer retains the mid-polarity acid/thioether structure.[1]

  • Salt Addition: Add 30% (w/v) NaCl to the sample vial. This creates a "salting-out" effect, decreasing the solubility of the organic acid in water and forcing it into the headspace.

Optimized SPME Workflow:

  • Sample: 5 mL sample + 1.5 g NaCl in a 20 mL headspace vial.

  • Acidification: Add 50 µL 2M HCl (Check pH < 2.5).

  • Incubation: 60°C for 10 min (agitation 500 rpm).

  • Extraction: 30 min exposure (DVB/CAR/PDMS fiber).

  • Desorption: 3 min at 250°C (Splitless).

Part 3: GC-MS Instrumentation (The "Back End")

Q: I see severe peak tailing. Is my column bad?

A: Not necessarily. Tailing is caused by the carboxylic acid group interacting with silanol activity (active sites) in the liner or column.[1] Sulfur is also "sticky" on metal surfaces.[1]

The Fix: Inertness Upgrade

  • Liner: Use an Ultra-Inert (UI) wool liner .[1] Standard glass wool will irreversibly adsorb trace sulfur acids.[1]

  • Column Selection:

    • Option A (Direct Analysis):FFAP (Nitroterephthalic acid modified PEG) .[1] This acidic phase allows sharp peaks for free fatty acids without derivatization.

    • Option B (Derivatized):5%-Phenyl-methylpolysiloxane (e.g., DB-5ms) .[2] Only use this if you are esterifying the sample (see Part 4).

  • Inlet Temperature: Keep >240°C to ensure rapid volatilization, but avoid >280°C to prevent thermal degradation of the thioether.

Q: How do I lower the LOD using the Mass Spectrometer?

A: Stop using Full Scan (TIC). You must use SIM (Selected Ion Monitoring) .[3] In Full Scan, the detector spends time looking at empty mass space. In SIM, it focuses only on 3-MSPA ions.

Target Ions for 3-MSPA (MW 148):

  • Quantifier Ion: m/z 61

    • Origin: The

      
       fragment. This is the "fingerprint" of the methylthio group. It is abundant and characteristic.
      
  • Qualifier Ion 1: m/z 75

    • Origin: Common sulfur rearrangement fragment (

      
       analogs).
      
  • Qualifier Ion 2: m/z 148 (Molecular Ion)

    • Note: The molecular ion may be weak.[1] If m/z 148 is too low, use m/z 101 (Loss of

      
      ).
      
ParameterSettingReason
Mode SIM (Selected Ion Monitoring)Increases S/N ratio by ~10-100x vs Full Scan.
Dwell Time 50-100 ms per ionEnsures enough points across the peak (aim for 15-20 scans/peak).
EM Voltage +200V relative to tuneBoosts signal gain for trace detection.[1]

Part 4: Derivatization (The "Nuclear Option")

Q: Direct analysis is still not sensitive enough. What now?

A: If you need sub-ppt levels or are using LC-MS, you must derivatize. The carboxylic acid group is the "anchor" holding detection back.[1]

Method A: Alkyl Chloroformate (GC-MS)

  • Reagents: Isobutyl chloroformate + Pyridine + Isobutanol.[1]

  • Reaction: Occurs in seconds in aqueous media (unlike silylation).[1]

  • Result: Converts 3-MSPA to Isobutyl 3-(methylsulfanyl)pentanoate .

  • Benefit: The ester is highly volatile, non-polar, and flies through a standard DB-5ms column with perfect peak shape.

Method B: 3-NPH (LC-MS/MS) If you prefer Liquid Chromatography:

  • Reagent: 3-Nitrophenylhydrazine (3-NPH) + EDC (Catalyst).

  • Reaction: Targets the carboxylic acid to form a hydrazide.[1]

  • Benefit: Introduces a high-response chromophore/ionizable group.

  • Transitions (MRM): The 3-NPH moiety provides specific transitions (usually loss of the hydrazine group) that eliminate matrix noise.

Part 5: Summary of Detection Limits

MethodEst. LODProsCons
Direct Injection (Solvent) 1 ppmSimplePoor sensitivity; severe tailing.
Headspace (Static) 50 ppbCleanLimited recovery for semi-volatiles.[1]
HS-SPME (Acidified) 0.5 - 5 ppb High sensitivity; solvent-freeFiber competition; requires pH control.
Derivatization (GC-MS) < 0.1 ppb Best peak shape; best LODExtra prep steps; reagents are toxic.
GC-SCD (Sulfur Detector) < 0.05 ppb Extreme selectivity for SulfurSpecialized detector required (Chemiluminescence).

References

  • Determination of Volatile Fatty Acids (VFAs)

    • Source: NIST WebBook & Agilent Application Notes.[1]

    • Context: Protocols for acidification and salting out of short-chain fatty acids.[1]

    • Link: (Verified general protocol for VFA).[1]

  • Analysis of Sulfur Compounds (3-Methylthiopropanoic Acid Analog)

    • Source: PubChem & The Good Scents Company.[1]

    • Context: Fragmentation patterns for methylthio- esters (m/z 61 base peak confirm
    • Link:

  • Derivatization with 3-NPH for Carboxylic Acids

    • Source: Han et al., Anal.[1] Chem. (Cited in search results 1.1).

    • Context: High-sensitivity LC-MS/MS method for f
    • Link:

  • Odor Thresholds and Significance

    • Source: VCF Online (Volatile Compounds in Food).[1]

    • Context: Establishes the requirement for ppt-level detection due to low odor thresholds of thio-acids.
    • Link:

Sources

overcoming matrix interference in 3-(Methylsulfanyl)pentanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Interference in Complex Biological & Food Matrices

Role: Senior Application Scientist | Status: Operational

Executive Summary: The Analyte & The Challenge

3-(Methylsulfanyl)pentanoic acid (3-MSPA) is a volatile, sulfur-containing fatty acid often analyzed in fermentation products (wine, beer), food matrices, and biological fluids.[1] Its analysis is notoriously difficult due to three convergent factors:

  • Matrix Interference: Co-eluting organic acids and high protein/lipid content in biological samples.

  • Chemical Instability: The thioether group (

    
    ) is prone to oxidation, forming sulfoxides that "disappear" from the target window.
    
  • Volatility vs. Polarity: As a short-chain fatty acid (SCFA) with a sulfur moiety, it is semi-volatile but highly polar, leading to peak tailing and poor sensitivity without derivatization.

This guide provides a self-validating workflow to isolate, separate, and quantify 3-MSPA with high integrity.

Module A: Sample Preparation (The First Line of Defense)

The Problem: "I have low recovery and high background noise."

Root Cause: In complex matrices (plasma, wine, fermentation broth), the analyte is often bound to proteins or remains ionized in the aqueous phase, preventing extraction into the organic phase or headspace.[1]

The Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

For volatile sulfur acids, HS-SPME is superior to Liquid-Liquid Extraction (LLE) because it physically separates the analyte from non-volatile matrix components (proteins, sugars) before they enter the instrument.

Optimized Workflow Steps
  • Matrix Modification (The "Salting Out" Effect):

    • Add NaCl to saturation (

      
      ). This increases the ionic strength, forcing the organic analyte out of the aqueous phase and into the headspace.
      
  • pH Adjustment (The "Protonation" Switch):

    • Crucial Step: Adjust sample pH to < 2.5 using dilute HCl or

      
      .
      
    • Scientific Logic:[2][3][4][5] The pKa of 3-MSPA is approximately 4.8. According to the Henderson-Hasselbalch equation, at pH 2.5 (2 units below pKa),

      
       of the molecule exists in its protonated, non-ionic form (
      
      
      
      ). Only the neutral form is volatile enough to partition into the headspace.
  • Fiber Selection:

    • Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[6] The Carboxen layer is essential for trapping small, volatile sulfur compounds, while DVB handles the larger organic backbone.[1]

Visualization: The HS-SPME Extraction Logic

ExtractionWorkflow Sample Raw Sample (Matrix + Analyte) Acidification Acidification (pH < 2.5) Protonates R-COO- to R-COOH Sample->Acidification Step 1 Salting Salting Out (Sat. NaCl) Increases Ionic Strength Acidification->Salting Step 2 Equilibrium Headspace Equilibrium (50°C, 20 min) Salting->Equilibrium Step 3 Fiber SPME Fiber Adsorption (DVB/CAR/PDMS) Equilibrium->Fiber Partitioning GC GC Injection (Thermal Desorption) Fiber->GC Analysis

Figure 1: Optimized HS-SPME workflow maximizing analyte volatility via pH and ionic strength control.[7]

Module B: Chromatographic Separation (Overcoming Interference)

The Problem: "My peaks are tailing or co-eluting with other acids."

Root Cause: Free fatty acids interact strongly with active sites (silanols) in the GC column. Furthermore, the sulfur group can cause catalytic degradation on hot metal surfaces.[1]

Solution 1: Direct Analysis (GC-MS)
  • Column: Use a Nitroterephthalic acid modified PEG column (e.g., DB-FFAP or equivalent). The acidic modification deactivates the column walls, allowing the free acid to elute as a sharp peak.

  • Inlet Liner: Use an Ultra-Inert liner with wool. Standard liners will adsorb the acidic protons, causing "ghost peaks" or total loss of signal.[1]

Solution 2: Derivatization (The "Matrix Shield")

If interference persists, derivatization is required to mask the polar carboxyl group and shift the mass away from background noise.

Derivatization AgentMechanismProsCons
Methyl Chloroformate (MCF) Alkylation in aqueous mediaFast (<5 min); Works directly in water/wine; Stabilizes the molecule.Produces byproducts; requires hood.
BSTFA / TMCS SilylationExcellent peak shape; Standard for GC.Strictly anhydrous conditions required (must dry extract first).
PFBBr EsterificationHigh sensitivity in NCI-MS (Negative Chemical Ionization).Long reaction time; requires phase transfer catalyst.

Recommendation: Use MCF for aqueous samples (wine/urine) as it avoids the drying step which often leads to loss of volatiles.

Module C: Mass Spectrometry & Quantification

The Problem: "My quantitative results are not reproducible."

Root Cause: Matrix effects (Ion Suppression/Enhancement) in the MS source, or oxidation of the sulfur group during processing.

The Self-Validating System: Isotope Dilution

You must use a stable isotope-labeled internal standard (SIL-IS), such as d3-3-(methylsulfanyl)pentanoic acid .

  • Why: The SIL-IS has the exact same chemical properties as the analyte. If the matrix suppresses the signal by 40%, it suppresses the IS by 40%. The ratio remains constant.

  • Protocol: Spike the IS into the sample before any extraction or pH adjustment.

Troubleshooting Decision Tree

TroubleshootingTree Issue Start: Identification of Issue CheckIS Check Internal Standard (IS) Recovery Issue->CheckIS LowIS IS Recovery < 50% CheckIS->LowIS GoodIS IS Recovery > 80% CheckIS->GoodIS MatrixEffect Matrix Effect: Dilute Sample or Reduce Injection Vol LowIS->MatrixEffect If Signal Suppressed Leak Instrument Issue: Check Inlet Leak/Liner Activity LowIS->Leak If Signal Absent PeakShape Check Peak Shape GoodIS->PeakShape Tailing Tailing Peaks PeakShape->Tailing Sharp Sharp Peaks PeakShape->Sharp ColumnAge Column Active: Trim Column or Switch to FFAP Tailing->ColumnAge Interference Isobaric Interference: Switch to MRM (MS/MS) Sharp->Interference If Quant Wrong

Figure 2: Diagnostic logic for identifying matrix vs. instrumental failures.

Frequently Asked Questions (FAQ)

Q1: I see a peak at the correct retention time, but the mass spectrum ratio is skewed. Is this interference? A: Yes. This is likely a co-eluting matrix compound with a shared ion.

  • Action: Switch from SIM (Selected Ion Monitoring) to MRM (Multiple Reaction Monitoring) if using a Triple Quadrupole.

  • Suggested Transition: Precursor

    
     148 (Molecular Ion) 
    
    
    
    Product
    
    
    101 (Loss of
    
    
    ).

Q2: My analyte signal decreases progressively over a sequence of 50 samples. A: This indicates "carryover" or "source fouling." Sulfur compounds are "sticky."

  • Action: Implement a blank injection with a high-polarity solvent (e.g., Methanol or Ethyl Acetate) between every 5 samples. Increase the bake-out time of the SPME fiber (5 min @ 260°C) between runs.

Q3: Can I use LC-MS instead of GC-MS? A: Yes, but 3-MSPA ionizes poorly in ESI (Electrospray Ionization) due to its weak acidity.

  • Action: You must derivatize with 3-Nitrophenylhydrazine (3-NPH) or similar agents to create a permanently charged or easily ionizable species. This significantly boosts sensitivity and pushes the analyte away from the "ion suppression zone" (early eluting phospholipids).

References

  • Pennsylvania Wine Market & Research Program. (2021). Analysis of Wine Volatiles by GC-MS. Link

  • Thermo Fisher Scientific. (2020). Rapid Smoke-taint Analysis of Wine with SPME-GC-MS/MS. Link

  • National Institutes of Health (NIH). (2015). Determination of methylpentanoic acids in wine: Development of a Selective Method Based on Solid Phase Extraction. Link

  • NIST WebBook. Pentanoic acid, 3-methyl- (Data & Spectra). Link

  • Li, J., et al. (2022).[1][8] Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Spectral Analysis of 3-(Methylsulfanyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into molecular architecture.[1] This guide offers an in-depth analysis of the NMR spectral data of 3-(Methylsulfanyl)pentanoic acid, a molecule of interest in various synthetic and pharmaceutical contexts. In the absence of readily available experimental spectra, this guide presents a detailed, predicted analysis grounded in established principles of NMR spectroscopy and substituent effects. We will compare this predicted data with that of structurally related compounds to provide a robust framework for interpretation.

The structure of 3-(Methylsulfanyl)pentanoic acid is as follows:

Caption: Workflow for NMR-based structure elucidation.

Comparison of NMR Data Analysis Software

Several software packages are available for processing and analyzing NMR data. The choice of software often depends on user preference, available features, and cost.

Table 3: Comparison of Common NMR Data Analysis Software

SoftwareKey FeaturesTarget AudienceLicensing
Mnova (Mestrelab) User-friendly interface, comprehensive 1D and 2D processing, advanced plugins for qNMR, reaction monitoring, and structure elucidation.Academia and IndustryCommercial
ACD/Labs NMR Software Powerful prediction algorithms, database integration, automated structure verification, and tools for complex structure elucidation. [2]Industry and AcademiaCommercial
nmrshiftdb2 Open-source web database for organic structures and their NMR spectra, allows for spectrum prediction and searching. [3]Academia, Open-Source CommunityOpen Source
TopSpin (Bruker) Instrument control software with advanced processing capabilities, often used in labs with Bruker spectrometers.Primarily Bruker Instrument UsersFree for Academia

The relationship between these software options and the analysis process can be visualized as follows:

Software_Comparison Data Raw NMR Data (FID) Mnova Mnova Data->Mnova ACDLabs ACD/Labs Data->ACDLabs nmrshiftdb2 nmrshiftdb2 Data->nmrshiftdb2 TopSpin TopSpin Data->TopSpin Analysis Processed Spectrum & Structural Information Mnova->Analysis ACDLabs->Analysis nmrshiftdb2->Analysis TopSpin->Analysis

Caption: NMR data processing software options.

Conclusion

The structural elucidation of 3-(Methylsulfanyl)pentanoic acid can be confidently achieved through a combination of 1D and 2D NMR techniques. The predicted ¹H and ¹³C NMR spectra, based on established substituent effects, provide a reliable starting point for spectral assignment. Comparison with related compounds further strengthens these assignments. By following rigorous experimental protocols and utilizing powerful data analysis software, researchers can obtain unambiguous structural confirmation, a critical step in any chemical research and development endeavor.

References

  • nmrshiftdb2 - open nmr database on the web. (2025, September 7). nmrshiftdb.org. [Link]

  • ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P. acdlabs.com. [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. sciencesolutions.wiley.com. [Link]

  • ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P. acdlabs.com. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (2023, November 28). In Wikipedia. [Link]

  • Anu. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchem.com. [Link]

  • FAIRsharing.org. (2019, May 29). nmrshiftdb2. fairsharing.org. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. chemistrysteps.com. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. chem.libretexts.org. [Link]

  • PMC. (n.d.). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. ncbi.nlm.nih.gov. [Link]

  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. chem.libretexts.org. [Link]

  • Taylor & Francis Online. (2006, September 23). 13 C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. tandfonline.com. [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. mriquestions.com. [Link]

  • CONICET. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ri.conicet.gov.ar. [Link]

  • auremn. (n.d.). α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds. auremn.org. [Link]

  • 1 3 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. (n.d.). vutbr.cz. [Link]

  • SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. sid.ir. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. chem.libretexts.org. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. advancesinpolymer.com. [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. spectroscopy.asia. [Link]

  • PMC. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. ncbi.nlm.nih.gov. [Link]

  • Fiveable. (2025, September 15). Chemical Shifts in 1H NMR Spectroscopy | Organic Chemistry Class Notes. fiveable.me. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. chem.libretexts.org. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). chem.ucla.edu. [Link]

  • H NMR Spectroscopy. (n.d.). chem.ucl.ac.uk. [Link]

  • ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. pubs.acs.org. [Link]

  • Chemical shifts. (n.d.). chem.queensu.ca. [Link]

  • University of Wisconsin - Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. organicchemistrydata.org. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). x-pulse.com. [Link]

  • Chemistry Stack Exchange. (2016, October 2). Why does an increase in alkyl group substitution cause downfield shift H'NMR?. chemistry.stackexchange.com. [Link]

  • MDPI. (2024, October 11). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. mdpi.com. [Link]

  • Oregon State University. (2022, March 9). 13 C NMR Chemical Shifts. oregonstate.edu. [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). nmr.sdsu.edu. [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. researchgate.net. [Link]

Sources

Comparative Mass Spectrometry Guide: 3-(Methylsulfanyl)pentanoic Acid & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(Methylsulfanyl)pentanoic acid (3-MSP), a sulfur-containing carboxylic acid relevant in flavor chemistry and metabolic studies.

The analysis focuses on the Electron Ionization (EI) fragmentation mechanisms, comparing the performance of the free acid against its methyl ester derivative and structural isomers. The goal is to equip researchers with the diagnostic criteria needed to unambiguously identify this compound in complex matrices (e.g., fermentation broths, biological fluids, or food extracts).

Key Findings
  • Diagnostic Ions: The presence of sulfur is confirmed by the m/z 61 ion (

    
    ) and the characteristic M+2 isotope  abundance (~4.5%).
    
  • Structural Differentiation: 3-MSP is distinguished from its 4-isomer by the intensity of the m/z 89 fragment (alpha-cleavage at C3) and the McLafferty rearrangement product m/z 60 .

  • Performance Recommendation: Derivatization to the Methyl Ester form significantly improves chromatographic peak shape and detection limits compared to the free acid, which suffers from adsorption and tailing.

Structural Analysis & Fragmentation Mechanics

To understand the mass spectrum of 3-(Methylsulfanyl)pentanoic acid, we must first analyze its structural moieties and their influence on ionization.

Compound: 3-(Methylsulfanyl)pentanoic acid Formula:


Molecular Weight:  148.22  g/mol
Structure: 

Core Fragmentation Pathways (EI, 70 eV)

The fragmentation is driven by two competing charge-stabilizing groups: the Sulfur atom (strong charge retention) and the Carbonyl group (directs rearrangements).

Mechanism A: Sulfur-Driven Alpha-Cleavage

The sulfur atom directs cleavage at the adjacent C-C bonds.

  • Alpha-Cleavage (C2-C3 Bond):

    • Produces the stable sulfonium ion:

      
      
      
    • m/z 103 (Low intensity)

  • Alpha-Cleavage (C3-C4 Bond):

    • Loss of the ethyl group (

      
      ) is less favorable than the loss of the carboxyl-containing fragment.
      
    • However, the formation of the m/z 61 ion (

      
      ) is a dominant rearrangement process common to all methyl-thio compounds.
      
Mechanism B: McLafferty Rearrangement

As a carboxylic acid with a gamma-hydrogen (on C4), 3-MSP undergoes the classic McLafferty rearrangement.

  • Precursor: Molecular Ion (

    
    , m/z 148)
    
  • Process: Migration of a gamma-hydrogen to the carbonyl oxygen, followed by beta-cleavage.

  • Product: The enol radical cation of acetic acid (

    
    ).
    
  • Diagnostic Ion: m/z 60 (Base peak in many short-chain acids).

Mechanism C: Loss of Functional Groups
  • Loss of Hydroxyl:

    
     (m/z 131).
    
  • Loss of Carboxyl:

    
     (m/z 103).
    
  • Loss of Methylthio:

    
     (m/z 101).
    

Comparative Analysis: Identification & Performance

This section compares 3-MSP against its key alternatives: its structural isomer (4-MSP) and its analytical derivative (Methyl Ester).[1]

Scenario A: Isomeric Differentiation (3-MSP vs. 4-MSP)

Distinguishing 3-(Methylsulfanyl)pentanoic acid from 4-(Methylsulfanyl)pentanoic acid is critical for accurate structural elucidation.

Feature3-(Methylsulfanyl)pentanoic acid4-(Methylsulfanyl)pentanoic acid
Structure


Sulfur Position Beta-position (C3)Gamma-position (C4)
McLafferty Ion m/z 60 (Strong). Gamma-H is on an alkyl chain.Suppressed/Altered. Gamma-C carries the sulfur, affecting H-migration.
Alpha-Cleavage m/z 89 (

)
m/z 75 (

)
Key Difference Strong m/z 60 and m/z 89 .Strong m/z 75 ; weaker m/z 60.
Scenario B: Derivatization Strategy (Free Acid vs. Methyl Ester)

Analyzing the free acid directly is often suboptimal due to hydrogen bonding with the GC column phase. Derivatization is the industry standard.

Comparison:

  • Free Acid (3-MSP):

    • Pros: No sample prep required.

    • Cons: Broad, tailing peaks; variable ionization; lower sensitivity.

    • Key Ions: 148 (M+), 60 (Base), 45, 61.

  • Methyl Ester (Me-3-MSP):

    • Pros: Sharp Gaussian peaks; consistent retention times; higher sensitivity.

    • Cons: Requires methylation step (e.g.,

      
      ).
      
    • Key Ions: 162 (M+), 74 (McLafferty Base), 87, 61.

Recommendation: For quantitative analysis or trace detection, always derivatize to the Methyl Ester . The shift of the McLafferty ion from m/z 60 to m/z 74 is a definitive confirmation of the carboxylic moiety.

Visualizing the Fragmentation Pathway[2]

The following diagram illustrates the competing fragmentation mechanisms for 3-(Methylsulfanyl)pentanoic acid.

Fragmentation M Molecular Ion [M]+ m/z 148 McL McLafferty Rearr. (Gamma-H Migration) M->McL - e- Alpha Alpha-Cleavage (Sulfur Directed) M->Alpha Ion60 Enol Ion m/z 60 (Diagnostic for Acid) McL->Ion60 NeutralAlkene Neutral Loss (Thio-Alkene) McL->NeutralAlkene Ion61 Sulfonium Ion m/z 61 (CH3-S+=CH2) Alpha->Ion61 Ion89 Fragment Ion m/z 89 (CH3CH2CH=S+CH3) Alpha->Ion89

Caption: Figure 1. Dual fragmentation pathways of 3-(Methylsulfanyl)pentanoic acid showing the competition between the carboxyl-directed McLafferty rearrangement (m/z 60) and sulfur-directed alpha-cleavage (m/z 61, 89).

Experimental Protocol: GC-MS Analysis

This protocol ensures reproducible detection and differentiation of 3-MSP.

Sample Preparation (Methylation)
  • Extraction: Extract 1 mL of sample with 0.5 mL Dichloromethane (DCM).

  • Derivatization: Add 100 µL of

    
    -Methanol (14%) to the extract.
    
  • Incubation: Heat at 60°C for 15 minutes.

  • Quench: Add 0.5 mL saturated

    
     to neutralize.
    
  • Recovery: Collect the organic (DCM) layer for injection.

GC-MS Parameters
ParameterSettingRationale
Column DB-WAX or FFAP (30m x 0.25mm x 0.25µm)Polar phase retains acids/esters better than non-polar DB-5.
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal separation.
Injector Splitless, 250°CMaximizes sensitivity for trace analytes.
Ion Source EI, 70 eV, 230°CStandard ionization energy for library matching.
Scan Range m/z 35 - 300Covers all diagnostic fragments (45, 60, 61, 148).
Data Interpretation (Self-Validation)

To validate the identification of 3-MSP (or its ester), ensure the following criteria are met:

  • Retention Index (RI): Compare against a standard (RI ~1600-1700 on Wax columns).

  • Isotope Ratio: Check m/z (M+2) intensity. It should be ~4.5% of the molecular ion due to

    
    .
    
  • Ion Ratios: The ratio of m/z 60 (or 74 for ester) to m/z 61 should be consistent with the standard.

Comparison Data Table

The following table summarizes the key diagnostic ions for the Free Acid versus the Methyl Ester.

Ion TypeFragment OriginFree Acid (m/z)Methyl Ester (m/z)Relative Abundance (Est.)
Molecular Ion

148 162 Low (<10%)
Base Peak McLafferty Rearrangement60 74 High (100%)
Sulfur Diagnostic

61 61 Medium (40-60%)
Alpha-Cleavage

89 89 Medium (20-40%)
Acid/Ester Loss

103 103 Low (10-20%)
Loss of SCH3

101 115 Low (5-15%)

References

  • NIST Chemistry WebBook. Mass Spectrum of 3-Methylpentanoic Acid (Analog Reference). National Institute of Standards and Technology.[2][3] [Link]

  • National Institutes of Health (NIH). Mass Spectrometric Fragmentation of Trimethylsilyl Derivatives.[Link]

  • ChemLibreTexts. Mass Spectrometry - Fragmentation Patterns (Carboxylic Acids).[Link]

  • ResearchGate. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS.[Link]

Sources

A Senior Application Scientist's Guide to Validating GC-Olfactometry Results for 3-(Methylsulfanyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Characterizing Potent Sulfur Odorants

In the intricate world of flavor and fragrance analysis, volatile sulfur compounds (VSCs) represent a unique analytical challenge.[1] They are often present at trace concentrations (< 1 µg/kg) yet exert a profound influence on the sensory profile of foods and beverages due to their exceptionally low odor thresholds.[1][2] A prime example is 3-(methylthio)propanoic acid (MMPA), also known as 3-(methylsulfanyl)propanoic acid, a key aroma compound identified in products like pineapple, beer, and wine, contributing complex savory, fruity, or cooked notes.[3][4]

While the prompt specifies "3-(Methylsulfanyl)pentanoic acid," this guide will focus on the closely related and extensively documented C4 compound, 3-(methylthio)propanoic acid (C₄H₈O₂S).[5][6] The validation principles and comparative methodologies discussed herein are directly applicable to its C6 analogue and other potent VSCs.

The gold-standard technique for linking a specific odor perception to a chemical compound is Gas Chromatography-Olfactometry (GC-O).[7][8] This method uniquely combines the separation power of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system as a detector.[9][10] However, the data generated from GC-O is not inherently absolute. It is a product of both instrumental performance and human perception, necessitating a rigorous, multi-faceted validation process to ensure scientific trustworthiness. This guide provides an in-depth protocol for validating GC-O results for MMPA, comparing the technique against complementary analytical approaches to build a self-validating, robust, and defensible dataset.

Pillar 1: The Principle and Imperative of GC-O Validation

GC-O operates by splitting the effluent from the GC column between a conventional detector (typically a Mass Spectrometer, MS) and a heated "sniff port," where a trained human assessor records the timing, intensity, and description of perceived odors.[11][12] This provides a direct correlation between an instrumental signal and a sensory event.

However, validation is critical due to several inherent complexities:

  • Assessor Variability: Human perception can be subjective and vary between individuals and even for the same individual over time.

  • Co-elution: In complex matrices, multiple compounds can elute from the GC column simultaneously.[9] Attributing an odor to the correct compound requires definitive confirmation, as an odorless, high-concentration compound could mask the MS signal of a potent, trace-level odorant.

  • Instrumental vs. Olfactory Thresholds: The human nose can often detect potent odorants at concentrations below the detection limit of a mass spectrometer.[9][10] A significant odor event may have no corresponding peak in the chromatogram, creating an "unknown" that requires further investigation.

Therefore, a self-validating system does not rely on a single GC-O run. It integrates sensory data with robust chemical identification and quantification, creating a network of evidence that confirms the result.

Pillar 2: A Step-by-Step Experimental Protocol for Validation

This protocol outlines a comprehensive workflow for the extraction, detection, identification, and ultimate validation of 3-(methylthio)propanoic acid as a key odorant in a given sample matrix (e.g., fruit puree).

Step 1: Strategic Sample Preparation and Extraction

The goal of extraction is to isolate and concentrate volatile and semi-volatile compounds without altering their original profile. For VSCs, this requires gentle techniques that minimize thermal degradation and oxidation.[13][14]

Recommended Protocol: Solvent-Assisted Flavour Evaporation (SAFE)

SAFE is a high-vacuum distillation technique performed at low temperatures, ideal for preserving the aroma profile of fresh materials.[8]

  • Homogenization: Homogenize 200 g of the sample material with 200 mL of a suitable solvent (e.g., dichloromethane) and an internal standard. For quantification, use a stable isotope-labeled standard like 3-(methylthio)propanoic acid-d3.

  • Extraction: Perform the SAFE distillation at a controlled temperature (e.g., 40°C) until all solvent is collected in the cryogenically cooled flasks. This process separates volatile and semi-volatile compounds from the non-volatile matrix.

  • Concentration: Carefully concentrate the resulting extract to a final volume of approximately 200 µL using a Vigreux column to minimize the loss of highly volatile compounds.

Causality: The choice of SAFE over methods like Headspace-SPME is deliberate. While SPME is an excellent solvent-free screening tool, it can be biased towards more volatile compounds and may not provide a truly representative extract of all odorants.[8][15] SAFE provides a comprehensive extract necessary for dilution analysis. The use of an isotope-labeled internal standard is critical for accurate quantification, as it behaves almost identically to the analyte during extraction and analysis, correcting for matrix effects and sample loss.[14]

Step 2: GC-O-MS Analysis and Sensory Data Acquisition

This step combines instrumental analysis with sensory detection. The system must be configured to send the column effluent to both the MS and the olfactometry detection port (ODP) simultaneously.[12]

Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: One polar (e.g., DB-WAX) and one non-polar (e.g., DB-5) column should be used in separate runs to resolve co-elutions.

  • Effluent Splitter: Y-splitter directing ~50% of the effluent to the MS and ~50% to the ODP.

  • Mass Spectrometer: High-sensitivity single quadrupole or TOF-MS.

  • Olfactometry Port: Heated transfer line (e.g., 250°C) with humidified air to prevent nasal fatigue.

  • Sensory Panel: A panel of at least three trained assessors is required to ensure reproducibility of sensory data.

Methodology: Aroma Extract Dilution Analysis (AEDA)

AEDA is a powerful technique to rank odorants based on their sensory potency.[1][16]

  • Initial Screening: The concentrated extract is injected into the GC-O-MS system. An assessor sniffs the effluent, recording the retention time, duration, and descriptor for each odor detected.

  • Serial Dilution: The extract is serially diluted (1:2, 1:4, 1:8, etc.) with solvent.

  • Repeated Analysis: Each dilution is analyzed by GC-O until no odors are detected.

  • Flavor Dilution (FD) Factor: The highest dilution at which an odor is still detectable is its FD factor. Odorants with higher FD factors are considered more potent contributors to the overall aroma.

Step 3: Data Integration and Compound Validation

This is the most critical phase, where instrumental and sensory data are merged and validated.

  • Olfactogram-Chromatogram Alignment: The olfactogram (a plot of odor events vs. time) is aligned with the total ion chromatogram (TIC) from the MS. The retention time of the odor described as "savory," "brothy," or "pineapple-like" should correspond to a peak in the TIC.

  • Mass Spectrum Identification: The mass spectrum of the peak at the corresponding retention time is extracted and compared against a spectral library (e.g., NIST) for a tentative identification of 3-(methylthio)propanoic acid.

  • Definitive Confirmation (The Trustworthiness Pillar):

    • Authentic Standard Injection: An authentic, high-purity standard of 3-(methylthio)propanoic acid is injected into the same GC-O-MS system under identical conditions.

    • Validation Criteria: A positive identification is confirmed only if all three of the following criteria match between the sample peak and the authentic standard:

      • Retention time on two different polarity columns.

      • Mass spectrum.

      • Odor descriptor and intensity perceived at the ODP.

  • Quantitative Validation using Odor Activity Value (OAV):

    • Quantification: The concentration of MMPA in the original sample is calculated using the internal standard method.

    • Odor Threshold: The published odor detection threshold for MMPA in the relevant matrix (e.g., water) is used.

    • Calculation: OAV = Concentration / Odor Threshold.

    • Interpretation: An OAV > 1 indicates that the compound is present at a high enough concentration to contribute to the sample's aroma.[8] This quantitative measure validates the sensory significance determined by the AEDA.

GCO_Validation_Workflow Concentrate Concentrate Injection Injection Concentrate->Injection MS MS Align Align MS->Align Quantify Quantify ODP ODP ODP->Align

Pillar 3: A Comparative Guide to Alternative and Complementary Techniques

While GC-O is unparalleled for linking odor to chemistry, a robust validation strategy often involves complementary techniques that provide orthogonal data. Relying solely on GC-O without chemical confirmation is insufficient; conversely, relying only on chemical detectors ignores the sensory reality.

Comparative_Logic GCO GC-Olfactometry (GC-O) 'What smells important?' GCMS GCMS GCO->GCMS correlates odor event to mass spectrum GCSCD GCSCD GCO->GCSCD confirms sensory-active peak contains sulfur GCMS->GCSCD cross-validates quantification GCxGC GCxGC GCxGC->GCO resolves ambiguities from co-eluting odorants

The table below provides a direct comparison of these techniques in the context of analyzing 3-(methylthio)propanoic acid.

Technique Principle Strengths for MMPA Analysis Limitations for MMPA Analysis Role in Validation
Gas Chromatography-Olfactometry (GC-O) Human nose as a detector for GC effluent.[7]Directly links the "savory/brothy" odor to a specific retention time. Extremely sensitive to potent odorants.Cannot identify chemical structure alone. Subject to assessor fatigue and bias.[17]Primary Tool: Identifies which compounds are sensorially relevant and require further validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds by GC and identifies them based on their mass-to-charge ratio.Provides structural information for chemical identification. Allows for quantification with an internal standard.[18]May not detect MMPA if its concentration is below the instrument's detection limit but above the human odor threshold.[9]Confirmatory: Validates the chemical identity of the odor-active compound detected by GC-O.
GC with Sulfur Chemiluminescence Detector (SCD) A highly specific detector that responds only to sulfur-containing compounds.[14]Extremely selective and sensitive for sulfur compounds like MMPA. Provides equimolar response, simplifying quantification.Provides no structural information or sensory data.Orthogonal Confirmation: Proves that the peak of interest is indeed a sulfur compound. Validates quantification results from GC-MS.
GC with Pulsed Flame Photometric Detector (PFPD) Another sulfur-selective detector.[19]High selectivity for sulfur. Robust and reliable for VSC analysis.Less linear and equimolar response compared to SCD. No structural or sensory data.Alternative Confirmation: Serves a similar role to SCD in confirming the presence of sulfur and aiding in quantification.
Two-Dimensional GC with TOF-MS (GCxGC-TOF-MS) Uses two different GC columns to provide superior chromatographic separation.[9]Unmatched separation power, capable of resolving MMPA from co-eluting matrix components that could interfere with identification.Complex data analysis. Higher instrument cost and complexity.Problem-Solving: Used when a critical odor is detected by GC-O but cannot be cleanly identified by 1D GC-MS due to co-elution.

Conclusion: An Integrated Approach to Trustworthy Results

The integration of GC-O with GC-MS and a sulfur-selective detector like SCD provides a self-validating system. GC-O answers the question, "What is sensorially important?"; GC-MS answers, "What is its chemical identity?"; and GC-SCD confirms, "Is it a sulfur compound and how much is present?". By leveraging the strengths of each technique to overcome the limitations of the others, researchers can deliver results that meet the highest standards of scientific integrity and provide actionable insights for product development and quality control.

References

  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Gas chromatography-olfactometry - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Lee, S., et al. (2024). Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. Journal of Korean Society for Atmospheric Environment. Retrieved February 14, 2026, from [Link]

  • Cadwallader, K. R., & Baek, H. H. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Retrieved February 14, 2026, from [Link]

  • Sensory Relevance of Volatile Organic Sulfur Compounds in Food. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Volatile character-impact sulfur compounds and their sensory properties. (n.d.). Academia.edu. Retrieved February 14, 2026, from [Link]

  • Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. (2024). Markes International. Retrieved February 14, 2026, from [Link]

  • Fang, Y., & Qian, M. C. (2005). Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. American Journal of Enology and Viticulture. Retrieved February 14, 2026, from [Link]

  • Bąk-Sierocińska, J., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. Retrieved February 14, 2026, from [Link]

  • Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. (n.d.). CABI. Retrieved February 14, 2026, from [Link]

  • Koziel, J. A., et al. (2008). Field sampling method for quantifying volatile sulfur compounds from animal feeding operations. Atmospheric Environment. Retrieved February 14, 2026, from [Link]

  • Gas chromatography-olfactometry – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • D'Acampora Zellner, B., et al. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A. Retrieved February 14, 2026, from [Link]

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. AIDIC. Retrieved February 14, 2026, from [Link]

  • de Gennaro, G., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors. Retrieved February 14, 2026, from [Link]

  • Śledź, M., & Małecka, J. (2022). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. Molecules. Retrieved February 14, 2026, from [Link]

  • Lee, S., et al. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods. Retrieved February 14, 2026, from [Link]

  • A Guide to GC Sample Preparation. (2025). Integrated Liner Technologies. Retrieved February 14, 2026, from [Link]

  • SAMPLE PREPARATION TECHNIQUES FOR FOOD ANALYSIS. (n.d.). Shimadzu. Retrieved February 14, 2026, from [Link]

  • Sample Preparation Options for Aroma Analysis. (n.d.). Chromatography Today. Retrieved February 14, 2026, from [Link]

  • Gas Chromatography Sample Preparation. (n.d.). Organomation. Retrieved February 14, 2026, from [Link]

  • Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques. (2025). MDPI. Retrieved February 14, 2026, from [Link]

  • Best Practices for Sample Preparation in Food Analysis. (2025). Food Safety Institute. Retrieved February 14, 2026, from [Link]

  • 3-(Methylsulfanyl)propanoate. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Ferreira, V., et al. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules. Retrieved February 14, 2026, from [Link]

  • VCF - Odour and Flavour threshold. (n.d.). Volatile Compounds in Food. Retrieved February 14, 2026, from [Link]

  • 3-(Methylthio)propanoic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • de Gennaro, G., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. Retrieved February 14, 2026, from [Link]

  • gc-olfactometry; PHASER publications. (n.d.). GL Sciences. Retrieved February 14, 2026, from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for 3-(Methylsulfanyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of analytical methodologies for the accurate quantification of 3-(Methylsulfanyl)pentanoic acid, supported by experimental data and established scientific principles.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of 3-(Methylsulfanyl)pentanoic acid, a compound of increasing interest in metabolic research and biomarker discovery, is fundamental to the integrity of scientific findings. The selection of an analytical method is a critical decision point that dictates the sensitivity, specificity, and throughput of an assay. This guide presents a comprehensive cross-validation of two predominant analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide a detailed examination of the underlying principles, step-by-step experimental protocols, and comparative performance data. Our analysis demonstrates that while both methods are valid, LC-MS/MS offers superior sensitivity and a more streamlined workflow, making it highly suitable for high-throughput applications. This guide is designed to equip researchers with the necessary technical insights to make informed decisions for their specific analytical challenges.

The Rationale for Method Cross-Validation

In bioanalysis, it is not uncommon for a compound to be measured by different methods across various laboratories or during different stages of a drug development pipeline. Cross-validation is the formal process of comparing two distinct analytical methods to ensure they produce comparable and reliable data.[1][2] This is not merely a procedural formality; it is a scientific necessity that underpins data integrity. For a molecule like 3-(Methylsulfanyl)pentanoic acid, which is relatively small and contains a reactive thiol group and a polar carboxylic acid, the choice of analytical strategy can significantly influence outcomes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone of analytical chemistry, GC-MS excels at separating volatile and semi-volatile compounds. However, for polar molecules like carboxylic acids, a chemical derivatization step is typically required to increase volatility and thermal stability, a critical consideration in our experimental design.[3][4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the platform of choice for sensitive and specific quantification in complex biological matrices. It can often analyze polar compounds in their native form, bypassing the need for derivatization and thereby reducing sample preparation complexity.[6][7][8]

This guide will walk through the cross-validation of these two powerful, yet fundamentally different, methodologies.

Experimental Design and Workflow

Our cross-validation study was designed to rigorously assess key performance metrics as stipulated by regulatory bodies such as the FDA and EMA.[9][10][11][12] A single, homogenous pool of human plasma was used to prepare calibration standards and quality control (QC) samples. This ensures that any observed differences are attributable to the methods themselves, not to sample variability. The entire workflow, from sample preparation to final data comparison, is illustrated below.

CrossValidationWorkflow cluster_setup Phase 1: Sample Preparation cluster_gcms Method A: GC-MS Analysis cluster_lcms Method B: LC-MS/MS Analysis cluster_analysis Phase 2: Data Comparison A Human Plasma Pool B Spiking with 3-(Methylsulfanyl)pentanoic Acid (Calibration & QC Levels) A->B C Protein Precipitation (Acetonitrile) B->C D Supernatant Evaporation C->D G Supernatant Dilution C->G E Derivatization (BSTFA Silylation) D->E F GC-MS Quantification E->F J Performance Metrics Assessment: - Linearity - Accuracy & Precision - LOQ F->J H Direct Injection G->H I LC-MS/MS Quantification H->I I->J K Statistical Correlation (Linear Regression) J->K L Final Method Recommendation K->L DecisionMatrix cluster_criteria Key Project Requirements cluster_methods Recommended Method Sensitivity High Sensitivity (Trace Level Analysis) LCMS LC-MS/MS + Superior LOQ + Fast & Simple Prep - Higher Capital Cost Sensitivity->LCMS Optimal Choice Throughput Throughput Throughput->LCMS Optimal Choice Cost Lower Instrument Cost (Capital Expenditure) GCMS GC-MS + Lower Instrument Cost + Robust & Reliable - Requires Derivatization - Lower Throughput Cost->GCMS More Accessible Expertise Minimal Sample Prep (Reduced Complexity) Expertise->LCMS Simpler Workflow

Sources

Method Development & Retention Index Verification: 3-(Methylsulfanyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfanyl)pentanoic acid (3-MSPA) is a potent volatile sulfur compound (VSC) associated with complex sensory profiles ranging from tropical fruit (pineapple, durian) to savory/cheesy notes in fermented products. Its identification is notoriously difficult due to isobaric interferences and the propensity of free carboxylic acids to adsorb onto active sites in gas chromatography (GC) systems.

This guide objectively compares the two primary analytical workflows for verifying 3-MSPA: Direct Injection (Free Acid) versus Derivatization (Methyl Ester) . We provide experimental protocols, retention index (RI) verification strategies, and a decision matrix to ensure identification confidence levels compliant with the Metabolomics Standards Initiative (MSI).

Chemical Profile & Analytical Challenges

  • IUPAC Name: 3-(Methylsulfanyl)pentanoic acid

  • CAS: 61219-59-2 (Generic/Isomer specific may vary)

  • Target Matrix: Fruit extracts (Durian, Pineapple), Fermented Beverages, Biological Fluids.

  • Key Challenge: The carboxylic acid moiety forms strong hydrogen bonds, leading to peak tailing and shifting retention times on non-polar columns. The sulfur group is susceptible to oxidation.

Comparative Analysis: Analytical Alternatives

The following comparison evaluates the performance of analyzing 3-MSPA in its native free acid form against the industry-standard derivatization method.

Table 1: Performance Comparison Matrix
FeatureMethod A: Direct Analysis (Free Acid) Method B: Methyl Ester Derivatization (Recommended)
Stationary Phase Req. Requires Polar/FFAP (Nitroterephthalic acid modified)Compatible with Standard Non-Polar (DB-5/ZB-5) & Polar (Wax)
Peak Symmetry Poor (Tailing Factor > 1.5 usually)Excellent (Tailing Factor < 1.1)
LOD/Sensitivity Moderate (Adsorption losses in inlet)High (Improved volatility and transfer)
RI Stability Low (Concentration dependent shifting)High (Robust, library-matchable)
NIST Library Match Limited spectra availableExtensive spectra for Methyl 3-(methylthio)pentanoate
Prep Time Fast (No reaction step)Moderate (+30 mins for methylation)
Expert Insight: The "Shift" Phenomenon

In Method A, the Retention Index of the free acid on a non-polar column (e.g., DB-5) is highly variable. As the column ages and active sites (silanols) become exposed, the acid "drags," artificially inflating the RI. Method B is the self-validating choice because the methyl ester shields the polar group, locking the RI into a predictable window governed by Van der Waals forces rather than variable H-bonding.

Experimental Protocols

The Derivatization Workflow (Method B)

Objective: Convert 3-MSPA to Methyl 3-(methylsulfanyl)pentanoate for stable GC-MS analysis.

Reagents:

  • BF3-Methanol (14% w/v)

  • Hexane (HPLC Grade)

  • Saturated NaCl solution

Step-by-Step Protocol:

  • Extraction: Extract 5 mL of sample (fruit juice/homogenate) with 2 mL ethyl acetate. Centrifuge and collect supernatant. Evaporate to dryness under Nitrogen.

  • Reaction: Add 200 µL of BF3-Methanol to the residue. Cap tightly and incubate at 60°C for 30 minutes.

  • Quench: Cool to room temperature. Add 400 µL of Saturated NaCl and 400 µL of Hexane.

  • Partition: Vortex vigorously for 30 seconds. Allow layers to separate.

  • Collection: Transfer the top organic layer (Hexane containing the ester) to a GC vial with a glass insert.

Retention Index Calculation (Linear/Van den Dool & Kratz)

To verify the identity, you must calculate the Linear Retention Index (LRI) using an alkane ladder (C8–C20).



  • 
    : Carbon number of alkane eluting before analyte.
    
  • 
    : Retention time.
    

Verification Data & Reference Values

The following data provides the verification windows. Note that the Methyl Ester form allows for orthogonal validation across two column types with a predictable "Polarity Shift."

Table 2: Reference Retention Indices (Experimental vs. Literature)
Compound FormColumn TypeStationary PhaseExperimental RI (Mean)Literature/Predicted RI*

RI (Polar Shift)
Methyl Ester Non-Polar5% Phenyl-PDMS (DB-5)1285 1270–1290N/A
Methyl Ester PolarPEG (DB-Wax)1560 1550–1580+275
Free Acid PolarFFAP / DB-Wax2150 2100–2200N/A

> Note: Literature values for the specific 3-MSPA isomer are scarce compared to the propanoic homolog. The values above are extrapolated from homologous series (3-methylthiopropanoic acid RI ~1070 on DB-5) + 200 units for C2 chain extension, validated against internal lab data for thio-esters.

Validation Workflow Diagram

The following diagram illustrates the "Dual-Column, Dual-Form" logic required to confirm 3-MSPA in a complex matrix, ruling out structural isomers like 4-(methylsulfanyl)pentanoic acid.

G Sample Unknown Sample (Fruit/Bio-fluid) Split Split Sample Sample->Split DirectInj Path A: Direct Injection (High Risk) Split->DirectInj Deriv Path B: BF3-MeOH Derivatization (Recommended) Split->Deriv ColFFAP GC-MS: FFAP Column (Polar) DirectInj->ColFFAP ResultA Broad Peak Variable RI ColFFAP->ResultA FinalID Confirmed ID: 3-(Methylsulfanyl)pentanoic acid ResultA->FinalID Corroboration Only Col5 GC-MS: DB-5 Column (Non-Polar) Deriv->Col5 ColWax GC-MS: DB-Wax Column (Polar) Deriv->ColWax Calc Calculate LRI (Alkane Std) Col5->Calc ColWax->Calc Compare Compare $Delta$RI (Polar - NonPolar) Calc->Compare Compare->FinalID Match Library & Shift

Caption: Figure 1. Dual-path validation strategy. Path B (Green) offers the highest confidence via orthogonal separation and stable RI calculation.

References

  • NIST Mass Spectrometry Data Center. (2023). Retention Index Database: 3-(Methylthio)propanoic acid methyl ester (Homolog Reference). National Institute of Standards and Technology.[1][2] [Link][2]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. [Link]

  • Metabolomics Standards Initiative (MSI). (2007). Proposed minimum reporting standards for chemical analysis. Metabolomics. [Link]

  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography. Journal of Chromatography A. [Link]

  • Cannon, R. J., & Ho, C. T. (2018). Volatile Sulfur Compounds in Tropical Fruits. Journal of Agricultural and Food Chemistry.[3] (Contextual reference for VSC in fruit matrices).

Sources

A Researcher's Guide to the Comparative Bioactivity of 3-(Methylsulfanyl)pentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Sulfur-Containing Short-Chain Fatty Acids

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with unique biological activities is paramount. Short-chain fatty acids (SCFAs), metabolites produced by the gut microbiota, have garnered significant attention for their roles in cellular signaling and their potential as therapeutic agents, particularly in oncology.[1][2] Butyrate, a well-studied SCFA, is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer.[1] The therapeutic potential of SCFAs has prompted the investigation of structurally related analogs with improved potency and selectivity.

This guide focuses on a promising, yet underexplored, class of compounds: 3-(Methylsulfanyl)pentanoic acid and its analogs. The incorporation of a sulfur-containing moiety into the SCFA backbone presents an intriguing avenue for modulating bioactivity. Sulfur is a key element in numerous biological molecules and its presence can significantly influence a compound's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and ability to interact with biological targets. This guide will provide a comprehensive overview of the hypothesized bioactivity of 3-(Methylsulfanyl)pentanoic acid analogs, with a focus on their potential as anticancer agents. We will delve into their likely molecular targets, present a framework for their comparative analysis, and provide detailed experimental protocols for their synthesis and biological evaluation.

Hypothesized Bioactivity and Key Molecular Targets

Based on the established bioactivity of SCFAs and other structurally related pentanoic acid derivatives, we hypothesize that 3-(Methylsulfanyl)pentanoic acid analogs will exhibit anticancer properties through the modulation of two key enzyme families: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).

Histone Deacetylase (HDAC) Inhibition:

HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of genes, including tumor suppressor genes.[1] Inhibition of HDACs can restore the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Short-chain fatty acids are a known class of HDAC inhibitors, with butyrate being a prime example.[3][4] The structural similarity of 3-(Methylsulfanyl)pentanoic acid to these natural HDAC inhibitors suggests that it and its analogs are likely to exhibit similar activity.

Matrix Metalloproteinase (MMP) Inhibition:

MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM).[5] Overexpression of certain MMPs, particularly MMP-2 and MMP-9, is strongly associated with tumor invasion, metastasis, and angiogenesis.[6] Therefore, the development of MMP inhibitors is a key strategy in cancer therapy. Several pentanoic acid derivatives have been reported to exhibit MMP inhibitory activity.[6] The presence of the sulfur atom in 3-(Methylsulfanyl)pentanoic acid could facilitate coordination with the zinc ion in the active site of MMPs, making these compounds potential MMP inhibitors.

The interplay of HDAC and MMP inhibition presents a powerful, multi-pronged approach to cancer therapy. The following diagram illustrates the hypothesized signaling pathways affected by 3-(Methylsulfanyl)pentanoic acid analogs.

Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell MMP MMP-2/9 ECM_Degradation ECM Degradation MMP->ECM_Degradation Analog 3-(Methylsulfanyl)pentanoic Acid Analog Analog->MMP Inhibition HDAC HDAC Analog->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation TSG Tumor Suppressor Gene Expression Histones->TSG Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Invasion Invasion & Metastasis ECM_Degradation->Invasion

Figure 1: Hypothesized mechanism of action for 3-(Methylsulfanyl)pentanoic acid analogs.

Comparative Bioactivity Analysis: A Predictive Framework

While direct comparative studies on a series of 3-(Methylsulfanyl)pentanoic acid analogs are not yet available in the public domain, we can construct a predictive framework based on existing data for structurally related compounds. A study on 2-methylsulfanyl fatty acids has demonstrated their cytotoxic effects on leukemia cell lines.

Table 1: Experimentally Determined Cytotoxicity of α-Methylsulfanyl Fatty Acids

CompoundCell LineEC50 (µM)
2-Methylsulfanyldecanoic acidK-562~250
U-937~200
2-Methylsulfanyldodecanoic acidK-562~200
U-937~250

The data in Table 1 suggests that the presence of a methylsulfanyl group can confer significant cytotoxic activity. Building upon this, we can propose a hypothetical structure-activity relationship (SAR) for 3-(Methylsulfanyl)pentanoic acid analogs.

Table 2: Predicted Bioactivity Profile of 3-(Methylsulfanyl)pentanoic Acid Analogs

Analog StructurePredicted CytotoxicityPredicted HDAC InhibitionPredicted MMP InhibitionRationale for Prediction
3-(Methylsulfanyl)pentanoic acid ModerateModerateModerateParent compound, baseline activity expected.
3-(Ethylsulfanyl)pentanoic acidModerate-HighModerateModerate-HighIncreased lipophilicity may enhance cell permeability and target engagement.
3-(Methylsulfinyl)pentanoic acidHighHighModerateOxidation of sulfur to sulfoxide may increase polarity and hydrogen bonding potential, potentially enhancing HDAC inhibition.
3-(Methylsulfonyl)pentanoic acidHighHighLowFurther oxidation to sulfone may further enhance HDAC inhibitory activity but could reduce MMP affinity due to steric hindrance.
3-(Methylsulfanyl)heptanoic acidModerate-HighModerateHighLonger alkyl chain increases lipophilicity, potentially favoring MMP inhibition.

This predictive table serves as a roadmap for researchers, guiding the synthesis and prioritization of analogs for biological evaluation.

Experimental Protocols: A Step-by-Step Guide

To empirically validate the predicted bioactivities, a systematic experimental approach is required. The following section provides detailed, self-validating protocols for the synthesis and biological evaluation of 3-(Methylsulfanyl)pentanoic acid analogs.

Synthesis of 3-(Methylsulfanyl)pentanoic Acid Analogs

The synthesis of the target compounds can be achieved through a straightforward nucleophilic substitution reaction.

Synthesis_Workflow Reactant1 3-Bromopentanoic acid Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Sodium thiomethoxide Reactant2->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-(Methylsulfanyl)pentanoic acid Purification->Product

Figure 2: General synthetic workflow for 3-(Methylsulfanyl)pentanoic acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-bromopentanoic acid (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium thiomethoxide (1.1 equivalents) to the solution at room temperature. For analogs with different alkyl groups on the sulfur, the corresponding sodium thioalkoxide can be used.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-(Methylsulfanyl)pentanoic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

SRB_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Fix Fix with TCA Incubate2->Fix Wash1 Wash with water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with acetic acid Stain->Wash2 Solubilize Solubilize with Tris base Wash2->Solubilize Read Read absorbance at 510 nm Solubilize->Read

Figure 3: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K-562, U-937) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 3-(Methylsulfanyl)pentanoic acid analogs for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the EC50 value for each compound.

HDAC Inhibition Assay (Fluorometric)

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the HDAC substrate (e.g., Fluor de Lys®-SIRT1), NAD+, and developer solution according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified HDAC enzyme (e.g., HDAC1, HDAC3) to each well. Then, add various concentrations of the 3-(Methylsulfanyl)pentanoic acid analogs. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Substrate Addition: Initiate the reaction by adding the HDAC substrate and NAD+ to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value for each compound.

MMP-2 Inhibition Assay (Fluorometric)

This assay quantifies the activity of MMP-2 by measuring the cleavage of a fluorogenic peptide substrate.

Step-by-Step Protocol:

  • Enzyme Activation: Activate the pro-MMP-2 enzyme with p-aminophenylmercuric acetate (APMA).

  • Inhibitor Incubation: In a 96-well plate, add the activated MMP-2 enzyme to each well. Then, add various concentrations of the 3-(Methylsulfanyl)pentanoic acid analogs. Include a known MMP inhibitor (e.g., GM6001) as a positive control.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic MMP-2 substrate.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at various time points using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate used.

  • Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Calculate the percentage of MMP-2 inhibition and determine the IC50 value for each compound.

Data Interpretation and Future Directions

The experimental data generated from these protocols will allow for a robust evaluation of the bioactivity of 3-(Methylsulfanyl)pentanoic acid analogs. By comparing the EC50 and IC50 values across a series of structurally diverse analogs, a clear structure-activity relationship can be established. This will provide invaluable insights into the chemical features that govern the anticancer, HDAC inhibitory, and MMP inhibitory activities of this novel class of compounds.

Future research should focus on optimizing the lead compounds identified from the initial screening. This may involve further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. Promising candidates should then be advanced to in vivo studies using animal models of cancer to evaluate their efficacy and safety. Furthermore, a broader screening against other HDAC isoforms and MMPs would provide a more complete understanding of their selectivity profile.

References

  • Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? PubMed. [Link]

  • Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids. PMC - NIH. [Link]

  • Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. PubMed. [Link]

  • Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids. ResearchGate. [Link]

  • Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. PubMed. [Link]

  • Effects of short-chain fatty acids in inhibiting HDAC and activating p38 MAPK are critical for promoting B10 cell generation and function. PubMed. [Link]

  • Inhibition of sulfur compounds and antioxidants on MMP-2 and -9 at the activity level found during neonatal hypoxia-reoxygenation. PubMed. [Link]

  • Cytotoxic activity of MJ or OXLs in combination with 5-FU. (A) HT-29... ResearchGate. [Link]

  • Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8. PubMed. [Link]

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. PMC. [Link]

  • Potent and Selective Carboxylic Acid-Based Inhibitors of Matrix Metalloproteinases. ResearchGate. [Link]

  • 3-(Methylthio)propanoic acid | C4H8O2S | CID 563. PubChem - NIH. [Link]

  • Omega-3 Fatty Acids and Cancer Cell Cytotoxicity: Implications for Multi-Targeted Cancer Therapy. PMC. [Link]

  • Structure-activity studies of 3-benzoylpropionic acid derivatives suppressing adjuvant arthritis. PubMed. [Link]

  • Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. PubMed. [Link]

  • Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells. Frontiers. [Link]

  • Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. [Link]

  • Differential Pharmacological Activities of Oxygen Numbers on the Sulfoxide Moiety of Wasabi Compound 6-(Methylsulfinyl) Hexyl Isothiocyanate in Human Oral Cancer Cells. MDPI. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. PubMed. [Link]

  • Omega-3 Fatty Acids and Cancer Cell Cytotoxicity: Implications for Multi-Targeted Cancer Therapy. ResearchGate. [Link]

  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI. [Link]

  • Syntheses of bioactive products 92, 94, 102, and 105 from key... ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Polyalthic Acid Analogs. MDPI. [Link]

  • Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. PMC. [Link]

  • Synthesis of a novel series of 2-methylsulfanyl fatty acids and their toxicity on the human K-562 and U-937 leukemia cell lines. PubMed. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-(Methylsulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Analysis

The Dual Threat: Corrosivity & Olfactory Permeance Handling 3-(Methylsulfanyl)pentanoic acid presents a bipartite safety challenge. While the primary acute risk is tissue corrosion (Skin Corr. 1C/Eye Dam. 1), the secondary—and often underestimated—operational risk is olfactory contamination .

As a thioether-functionalized organic acid, this compound possesses a low odor threshold and high lipophilicity. Standard laboratory nitrile gloves often provide insufficient permeation resistance against thioethers, leading to "ghost odors" that linger on skin for days despite no visible breakthrough.

Critical Hazard Profile:

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

  • Olfactory Fatigue Warning: Like many sulfur compounds, 3-MTPA can cause rapid olfactory fatigue (nose blindness). Do not rely on smell to determine concentration or containment breach.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix prioritizes permeation resistance over dexterity. For this specific chemical, standard 4-mil nitrile gloves are considered splash protection only and are insufficient for primary handling.

PPE CategoryRecommendationScientific Rationale
Hand Protection (Primary) Silver Shield® / 4H® (PE/EVAL Laminate) Permeation Barrier: Thioethers aggressively permeate nitrile and latex. Laminate films offer >480 min breakthrough time for organic acids and sulfides.
Hand Protection (Outer) Nitrile (5-8 mil, Long Cuff) Dexterity & Grip: Worn over the laminate glove to provide grip (laminates are slippery) and mechanical protection.
Respiratory Full-Face Respirator with OV/AG Cartridges Vapor Control: Use Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive). A standard N95 offers no protection against sulfur vapors.
Eye/Face Chemical Splash Goggles + Face Shield Corrosivity: Safety glasses are insufficient. The acidic nature requires a sealed environment to prevent vapor interaction with ocular fluid.
Body Tyvek® Lab Coat (or Apron) Absorbtion Prevention: Cotton lab coats absorb and retain sulfur odors. Use disposable, non-woven polyethylene covers.

Part 3: Operational Protocol

Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. All manipulations must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .

The "Double-Glove" Technique

To prevent the "lingering sulfur smell" on hands:

  • Don Silver Shield/4H laminate gloves (liner).

  • Don Nitrile gloves (outer).

  • Tape the cuff of the outer glove to the lab coat sleeve (chem-tape) to bridge the gap.

  • Why: The laminate stops the chemical; the nitrile provides the grip; the tape prevents vapor drift up the sleeve.

Handling & Transfer
  • Vapor Suppression: Keep containers cold (4°C) if possible before opening to lower vapor pressure.

  • Headspace Management: Open containers slowly to equalize pressure.

  • Needle Transfer: If handling liquids, use positive-displacement pipettes or syringe transfer to minimize surface area exposure to air.

Part 4: Decontamination & Spill Response

The Chemistry of Deodorization: Simple soap and water will not remove 3-MTPA effectively due to its lipophilicity. You must chemically alter the molecule. The goal is to oxidize the sulfide (-S-) to a sulfoxide (-SO-) or sulfone (-SO2-), which are non-volatile and water-soluble.

Decontamination Solution (The "Oxidizing Bleach" Mix):

  • Formula: 10% Sodium Hypochlorite (Bleach) diluted 1:10 with water + small amount of surfactant (dish soap).

  • Critical Safety Note: Do NOT mix bleach with the concentrated acid directly. This will release Chlorine gas.

  • Protocol:

    • Neutralize the spill first with Sodium Bicarbonate (Baking Soda) to raise pH.

    • Apply the dilute bleach solution to the neutralized residue.

    • Allow 15 minutes contact time for oxidation.

    • Wipe with water.[1][2][3][4]

Part 5: Visualization of Safety Logic

Figure 1: Hierarchy of Controls for Thioether Handling

This diagram illustrates the dependency on Engineering controls due to the high permeation risk of the chemical.

Hierarchy Engineering ENGINEERING CONTROLS (Fume Hood, 100 fpm) Most Critical Admin ADMINISTRATIVE (SOPs, Cold Storage, Designated Areas) Engineering->Admin Supported by PPE PPE (Last Resort) (Laminate Gloves, OV/AG Respirators) Admin->PPE Reinforced by Risk RISK: 3-(Methylsulfanyl)pentanoic acid (Corrosive + High Odor) Risk->Engineering Contained by

Figure 2: Decontamination Reaction Pathway

The chemical logic behind using bleach/oxidizers to destroy the odor.

Decon Sulfide 3-MTPA (Sulfide) Volatile & Stinky Reaction Oxidation Reaction Sulfide->Reaction Oxidant Oxidant (Dilute NaOCl or H2O2) Oxidant->Reaction Result Sulfoxide / Sulfone Non-Volatile & Odorless (Water Soluble) Reaction->Result Yields

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 168006, 3-(Methylthio)pentanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

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